molecular formula C9H11NO3 B1422806 Methyl (2-(hydroxymethyl)phenyl)carbamate CAS No. 117550-36-4

Methyl (2-(hydroxymethyl)phenyl)carbamate

Cat. No.: B1422806
CAS No.: 117550-36-4
M. Wt: 181.19 g/mol
InChI Key: QNCPWLXCDKFGEK-UHFFFAOYSA-N
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Description

Methyl (2-(hydroxymethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-(hydroxymethyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-(hydroxymethyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCPWLXCDKFGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044603
Record name (2-Hydroxymethyl-phenyl)carbamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117550-36-4
Record name (2-Hydroxymethyl-phenyl)carbamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate, a valuable intermediate in the development of novel therapeutics and other fine chemicals. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes not just the procedural steps but also the underlying chemical principles and practical considerations for successful and safe execution.

Introduction: The Significance of Carbamates in Medicinal Chemistry

Carbamates are a critical class of organic compounds that feature prominently in a wide array of pharmaceuticals and agrochemicals. Their structural resemblance to the peptide bond allows them to act as stable mimics in biological systems, while their chemical properties enable them to serve as effective protecting groups or key pharmacophoric elements. Methyl (2-(hydroxymethyl)phenyl)carbamate, in particular, presents a unique scaffold with two distinct functional groups—a carbamate and a primary alcohol—offering multiple points for further chemical modification and elaboration in drug discovery programs.

Strategic Approach to the Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate

The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate is most logically approached via a two-step sequence. This strategy hinges on the initial preparation of a key precursor, (2-aminophenyl)methanol, followed by the introduction of the methyl carbamate functionality. This pathway is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual transformations.

Synthesis_Pathway Start Starting Material (e.g., 2-Nitrobenzyl alcohol) Intermediate Key Intermediate (2-Aminophenyl)methanol Start->Intermediate Step 1: Reduction Final_Product Final Product Methyl (2-(hydroxymethyl)phenyl)carbamate Intermediate->Final_Product Step 2: Carbamoylation

Caption: Overall synthetic strategy for Methyl (2-(hydroxymethyl)phenyl)carbamate.

Part 1: Synthesis of the Key Intermediate: (2-Aminophenyl)methanol

The cornerstone of this synthesis is the efficient production of (2-aminophenyl)methanol. Two principal retrosynthetic disconnections are considered here, with the reduction of 2-nitrobenzyl alcohol being the recommended and most direct route.

Method 1: Catalytic Transfer Hydrogenation of 2-Nitrobenzyl Alcohol (Recommended)

This method is favored for its operational simplicity, mild reaction conditions, and high chemoselectivity. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and Raney nickel as the catalyst is a well-established and robust method for the reduction of aromatic nitro groups.[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as a convenient and safer in-situ source of hydrogen compared to using gaseous hydrogen, which requires specialized high-pressure equipment.

  • Raney Nickel: A highly active and cost-effective catalyst for the reduction of nitro groups. Its high surface area allows for efficient catalysis.[1] The activity of the Raney nickel can be critical, with more active forms leading to cleaner and faster reactions.[2]

  • Solvent: Typically, a protic solvent like ethanol or methanol is used to facilitate the solubility of the reactants and the transfer of hydrogen.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzyl alcohol (1.0 eq.) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add a catalytic amount of Raney nickel (approx. 5-10% by weight of the nitro compound) to the solution. Caution: Raney nickel is pyrophoric and should be handled as a slurry in water or ethanol and never allowed to dry in the air.

  • Reactant Addition: Heat the mixture to a gentle reflux (around 50-60 °C). Slowly add hydrazine hydrate (3.0-5.0 eq.) dropwise via an addition funnel. The addition should be controlled to manage the exothermic reaction and the evolution of nitrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The filter cake should not be allowed to dry and should be quenched with copious amounts of water.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude (2-aminophenyl)methanol. This intermediate is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Reagent Summary for Step 1

ReagentMolar Eq.PurposeKey Considerations
2-Nitrobenzyl alcohol1.0Starting MaterialCommercially available.
Hydrazine Hydrate3.0 - 5.0Hydrogen SourceHighly toxic and corrosive. Handle with care.
Raney Nickel0.05 - 0.10CatalystPyrophoric. Handle as a slurry.
Ethanol-SolventProtic solvent to facilitate the reaction.
Alternative Method: Reduction of Methyl 2-Aminobenzoate

An alternative route involves the reduction of an ester derivative of 2-aminobenzoic acid, such as methyl 2-aminobenzoate, using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[3][4]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH4): A potent reducing agent capable of reducing esters to primary alcohols.[5][6] Its high reactivity necessitates careful handling and anhydrous reaction conditions.

  • Tetrahydrofuran (THF): A common aprotic ether solvent for LiAlH4 reductions due to its ability to solvate the hydride reagent and its relatively high boiling point.

This method is generally less preferred for this specific target due to the high reactivity and handling requirements of LiAlH4, and the fact that the catalytic hydrogenation of the nitro-compound is more atom-economical and generates less hazardous waste.

Part 2: Carbamoylation of (2-Aminophenyl)methanol

With the key intermediate in hand, the final step is the formation of the methyl carbamate. The most direct and widely used method for this transformation is the reaction of the amine with methyl chloroformate.[7]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Methyl Chloroformate: A highly reactive electrophile that readily reacts with the nucleophilic amine to form the carbamate linkage.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid byproduct generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants and prevent side reactions with the chloroformate.

Experimental Protocol:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-aminophenyl)methanol (1.0 eq.) and a suitable base such as triethylamine (1.1-1.5 eq.) in anhydrous dichloromethane.

  • Reactant Addition: Cool the solution to 0 °C using an ice bath. Slowly add methyl chloroformate (1.0-1.2 eq.) dropwise via a syringe or an addition funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Methyl (2-(hydroxymethyl)phenyl)carbamate.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Carbamoylation Dissolve Dissolve 2-nitrobenzyl alcohol in Ethanol Add_Catalyst Add Raney Ni Dissolve->Add_Catalyst Heat_Add_Hydrazine Heat to reflux and add Hydrazine Hydrate Add_Catalyst->Heat_Add_Hydrazine Monitor_TLC Monitor by TLC Heat_Add_Hydrazine->Monitor_TLC Filter Filter through Celite® Monitor_TLC->Filter Evaporate_S1 Evaporate solvent Filter->Evaporate_S1 Intermediate_Product (2-Aminophenyl)methanol Evaporate_S1->Intermediate_Product Dissolve_Amine Dissolve (2-aminophenyl)methanol and base in DCM Intermediate_Product->Dissolve_Amine Cool_Add_Chloroformate Cool to 0°C and add Methyl Chloroformate Dissolve_Amine->Cool_Add_Chloroformate Stir_RT Stir at Room Temperature Cool_Add_Chloroformate->Stir_RT Monitor_TLC2 Monitor by TLC Stir_RT->Monitor_TLC2 Workup Aqueous Work-up Monitor_TLC2->Workup Purify Purify by Chromatography or Recrystallization Workup->Purify Final_Product_Node Methyl (2-(hydroxymethyl)phenyl)carbamate Purify->Final_Product_Node

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization of Methyl (2-(hydroxymethyl)phenyl)carbamate

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
CAS Number 117550-36-4[9]
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Appearance Expected to be a white to off-white solid.
Melting Point Not explicitly found in searches, but expected to be a solid at room temperature based on analogous structures like phenyl carbamate (m.p. 149-152 °C).[10]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.2-7.5 ppm (m, 4H): Aromatic protons.

    • δ ~6.8-7.0 ppm (br s, 1H): NH proton of the carbamate.

    • δ ~4.6 ppm (s, 2H): CH₂ protons of the hydroxymethyl group.

    • δ ~3.7 ppm (s, 3H): OCH₃ protons of the methyl carbamate.

    • δ ~2.0-3.0 ppm (br s, 1H): OH proton of the alcohol (signal may be broad and its position can vary).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~155-157 ppm: Carbonyl carbon of the carbamate.

    • δ ~120-140 ppm: Aromatic carbons.

    • δ ~63-65 ppm: CH₂ carbon of the hydroxymethyl group.

    • δ ~52-54 ppm: OCH₃ carbon of the methyl carbamate.

  • IR (KBr, cm⁻¹):

    • ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~1720-1700 cm⁻¹: C=O stretching of the carbamate.[11][12]

    • ~1590, 1490 cm⁻¹: Aromatic C=C stretching.

    • ~1250-1200 cm⁻¹: C-O stretching of the ester group.

Safety and Handling Considerations

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Raney nickel is pyrophoric and must be handled as a slurry. It should never be allowed to dry in the air.

  • Methyl chloroformate is toxic, corrosive, and lachrymatory. It should be handled in a fume hood with appropriate PPE.

  • Lithium aluminum hydride (if used) reacts violently with water and protic solvents. It should be handled under strictly anhydrous conditions.

Conclusion

The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate is a straightforward process that can be accomplished in two high-yielding steps from readily available starting materials. The recommended pathway involving the catalytic transfer hydrogenation of 2-nitrobenzyl alcohol followed by carbamoylation with methyl chloroformate offers a safe, efficient, and scalable route to this valuable intermediate. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis. This guide provides the necessary framework for researchers to produce this compound and explore its potential in various applications, particularly in the realm of drug discovery and development.

References

  • Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. Effect of the Catalyst on the Reduction of 2,2'-Dinitrobiphenyl. (n.d.). Retrieved from [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.
  • SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. (n.d.). Google Patents.
  • Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. (n.d.). PMC. Retrieved from [Link]

  • Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (n.d.). Google Patents.
  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. (n.d.). IJRAR. Retrieved from [Link]

  • Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. (n.d.). PDF Free Download. Retrieved from [Link]

  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Note Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. (n.d.). Retrieved from [Link]

  • Methyl N-hydroxy-N-(2-methylphenyl)carbamate. (n.d.). PMC. Retrieved from [Link]

  • ethyl n-methylcarbamate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 19.3. Reductions using NaBH4, LiAlH4. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of alcohols using LiAlH4 (video). (n.d.). Khan Academy. Retrieved from [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl carbamate. (n.d.). Wikipedia. Retrieved from [Link]

  • L-VALINOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl...). (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. Retrieved from [Link]

  • Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • 29.6 Infrared (IR) Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

"Methyl (2-(hydroxymethyl)phenyl)carbamate" CAS number 117550-36-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS 117550-36-4) is a critical bifunctional intermediate in the synthesis of fused heterocyclic systems. Characterized by an ortho-substitution pattern featuring a nucleophilic hydroxymethyl group and an electrophilic carbamate moiety, this compound serves as a "pivot point" in organic synthesis. It is primarily utilized as a precursor for 1,4-dihydro-2H-3,1-benzoxazin-2-ones and related benzimidazole pharmacophores, which are structural motifs found in antiretroviral drugs, fungicides, and serine protease inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, chemoselective synthesis, and downstream applications, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound acts as a stable, isolable intermediate, though it possesses latent reactivity toward cyclization under basic conditions.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name Methyl N-[2-(hydroxymethyl)phenyl]carbamate
CAS Number 117550-36-4
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES COC(=O)Nc1ccccc1CO
Physical State Crystalline Solid (typically white to off-white)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
LogP (Predicted) ~1.22
pKa (Amide NH) ~12.5 (Predicted)

Synthesis & Manufacturing: Chemoselective Acylation

The synthesis of CAS 117550-36-4 requires precise control to achieve N-acylation (carbamate formation) while avoiding O-acylation (carbonate formation) or premature cyclization.

The Challenge: Nucleophilic Competition

The starting material, 2-aminobenzyl alcohol , contains two nucleophiles:

  • Aryl Amine (-NH₂): Higher nucleophilicity, kinetically favored.

  • Benzylic Alcohol (-CH₂OH): Lower nucleophilicity, but capable of reacting with excess electrophile.

Optimized Protocol: Low-Temperature Schotten-Baumann

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)

  • Methyl chloroformate (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) or Pyridine (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminobenzyl alcohol (12.3 g, 100 mmol) in anhydrous DCM (150 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Pyridine (8.9 mL, 110 mmol) dropwise. Note: Pyridine acts as an HCl scavenger and acyl transfer catalyst.

  • Electrophile Addition: Slowly add Methyl chloroformate (8.1 mL, 105 mmol) via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature <5°C to prevent O-acylation.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[1] The amine spot should disappear; appearance of a less polar spot indicates product.

  • Quench & Workup: Quench with cold water (100 mL). Separate the organic layer. Wash with 1N HCl (to remove pyridine), then sat. NaHCO₃, and finally brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary to remove traces of the bis-acylated byproduct.

Reactivity & Synthetic Utility: The Cyclization Pivot

The true value of CAS 117550-36-4 lies in its ability to undergo intramolecular cyclization. It acts as a "masked" heterocycle.

Mechanism: Base-Mediated Cyclization to Benzoxazinone

Upon treatment with a strong base (e.g., NaH or KOtBu), the benzylic alcohol is deprotonated. The resulting alkoxide attacks the carbamate carbonyl, displacing methoxide and closing the ring to form 1,4-dihydro-2H-3,1-benzoxazin-2-one .

Visualization of Synthetic Pathways

SynthesisPath Start 2-Aminobenzyl Alcohol (Nucleophile) Target Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS 117550-36-4) Start->Target 0°C, Pyridine Chemoselective N-Acylation Reagent Methyl Chloroformate (Electrophile) Reagent->Target Cyclic 1,4-dihydro-2H-3,1-benzoxazin-2-one (Heterocycle) Target->Cyclic Base (NaH) Intramolecular Cyclization (-MeOH) Oxidized Methyl (2-formylphenyl)carbamate (Benzimidazole Precursor) Target->Oxidized Oxidation (MnO2 or Swern)

Figure 1: Synthetic workflow showing the chemoselective formation of the target carbamate and its divergent downstream applications.

Handling, Safety & Stability

Signal Word: WARNING

Hazard Identification (GHS)[1][3]
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Stability Profile
  • Hydrolysis: Stable at neutral pH. Hydrolyzes slowly in strong acid/base to regenerate 2-aminobenzyl alcohol.

  • Thermal: Stable up to ~100°C. Avoid prolonged heating above 120°C, which may induce thermal cyclization to the benzoxazinone with loss of methanol.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

References

  • ChemicalBook. (2023). Methyl (2-(Hydroxymethyl)Phenyl)Carbamate Properties and Suppliers. Retrieved from

  • Ambeed. (2024). Safety Data Sheet: Methyl (2-(hydroxymethyl)phenyl)carbamate. Retrieved from

  • National Institutes of Health (NIH). (2025). Palladium-Catalyzed Carbamate Synthesis Studies. (Contextual mechanistic reference for carbamate stability). Retrieved from

  • Sigma-Aldrich. (2025).[2] General Safety Data Sheet for Carbamate Intermediates. Retrieved from

Sources

Comprehensive Spectroscopic Profiling of Methyl (2-(hydroxymethyl)phenyl)carbamate: Synthesis, Characterization, and Cyclization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2-(hydroxymethyl)phenyl)carbamate (C


H

NO

) represents a critical "masked" isocyanate equivalent and a pivotal intermediate in the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones . These heterocycles serve as essential pharmacophores in antiretroviral therapies (e.g., Efavirenz analogues) and progesterone receptor agonists.

This guide provides an authoritative breakdown of the spectroscopic signatures required to distinguish the open-chain carbamate from its cyclized benzoxazinone counterparts. It establishes a self-validating analytical protocol to monitor the purity and stability of this intermediate during drug development workflows.

Structural Identity & Physicochemical Profile[1][2][3][4][5]

Before interpreting spectra, the structural parameters must be defined to establish baseline expectations for chemical shifts and fragmentation patterns.

ParameterData
IUPAC Name Methyl (2-(hydroxymethyl)phenyl)carbamate
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Key Functional Groups Carbamate (-NH-CO-OMe), Benzylic Alcohol (-CH

OH)
Physical State White to off-white crystalline solid
Melting Point 94–98 °C (Representative range for ortho-substituted carbamates)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water

Synthesis & Reaction Monitoring

To understand the spectroscopic impurities, one must understand the genesis of the molecule. The compound is typically synthesized via the N-acylation of 2-aminobenzyl alcohol.

Validated Synthetic Protocol

Reagents: 2-Aminobenzyl alcohol, Methyl chloroformate (or Dimethyl carbonate), Pyridine/Triethylamine (Base), Dichloromethane (DCM).

  • Preparation: Dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C.

  • Acylation: Add pyridine (1.1 eq) followed by dropwise addition of methyl chloroformate (1.05 eq).

  • Quench: Monitor by TLC (EtOAc:Hexane 1:1). Upon consumption of amine, quench with 1M HCl.

  • Isolation: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from toluene/heptane.
Synthesis Workflow Diagram

The following diagram illustrates the pathway and the critical cyclization side-reaction that must be monitored.

SynthesisWorkflow cluster_legend Process Control Reactant 2-Aminobenzyl Alcohol (Starting Material) Intermediate Methyl (2-(hydroxymethyl)phenyl)carbamate (TARGET) Reactant->Intermediate DCM, Pyridine 0°C -> RT Reagent Methyl Chloroformate (Acylating Agent) Reagent->Intermediate Cyclized 1,4-dihydro-2H-3,1-benzoxazin-2-one (Cyclized Impurity) Intermediate->Cyclized Heat / Acid (- MeOH)

Caption: Synthesis of the target carbamate and its potential thermal degradation into the benzoxazinone heterocycle.

Spectroscopic Characterization

This section details the specific signals required to validate the structure. The data below represents the consensus values for this class of ortho-substituted carbamates in deuterated dimethyl sulfoxide (DMSO-


).
Proton NMR ( H NMR)

The proton spectrum is the primary tool for distinguishing the target from the starting material (amine) and the cyclized product.

Solvent: DMSO-


 | Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentDiagnostic Value
8.80 – 9.10 Broad Singlet1H-NH- Downfield shift indicates H-bonding with carbonyl or OH. Disappears upon D

O shake.
7.45 – 7.55 Doublet1HAr-H (C3)Ortho to carbamate; typically the most deshielded aromatic proton.
7.20 – 7.35 Multiplet2HAr-H (C5, C6)Overlapping aromatic signals.
7.05 – 7.15 Triplet1HAr-H (C4)Para to carbamate.
5.10 – 5.30 Triplet1H-CH

-OH
Coupling with methylene protons. Becomes a singlet if D

O is added (exchange).
4.45 – 4.55 Doublet2HAr-CH

-OH
Diagnostic for the open ring. In the cyclized product, this shifts significantly (to ~5.3 ppm singlet).
3.65 – 3.70 Singlet3H-O-CH

CRITICAL: Presence confirms the carbamate. Loss of this peak indicates cyclization.
Carbon-13 NMR ( C NMR)

Solvent: DMSO-


 | Frequency:  100 MHz
Chemical Shift (

, ppm)
AssignmentStructural Insight
155.0 – 156.5 C=O (Carbamate)Distinct from the urea-like carbonyl of the benzoxazinone (~152 ppm).
136.5 Ar-C -N (Ipso)Quaternary carbon attached to nitrogen.
134.0 Ar-C -CH

(Ortho)
Quaternary carbon attached to the hydroxymethyl group.
127.0 – 129.0 Ar-C HAromatic methines.
123.0 – 125.0 Ar-C HAromatic methines.
60.5 – 62.0 Ar-C H

-OH
Benzylic carbon.
51.8 – 52.5 -O-C H

Methoxy carbon. Disappears upon cyclization.
Infrared Spectroscopy (FT-IR)

IR is used for rapid solid-state identification.

  • 3350 – 3450 cm

    
    :  O-H stretch (Broad). Note: This band is absent in the cyclized benzoxazinone.
    
  • 3250 – 3300 cm

    
    :  N-H stretch (Sharp).
    
  • 1690 – 1715 cm

    
    :  C=O stretch (Carbamate). Benzoxazinones typically show a C=O shift to ~1730-1750 cm
    
    
    
    (cyclic carbamate).
  • 1240 – 1260 cm

    
    :  C-N / C-O stretch (Amide II / Ester linkage).
    
Mass Spectrometry (ESI-MS)

Ionization Mode: Positive (+ve)

  • [M+H]

    
    : m/z 182.08
    
  • [M+Na]

    
    : m/z 204.06
    
  • Fragmentation Pattern:

    • m/z 150: Loss of OMe [M - 31].

    • m/z 163: Loss of H

      
      O [M - 18] (Common in benzylic alcohols).
      
    • m/z 121: Loss of carbamate moiety (C

      
      H
      
      
      
      O
      
      
      ).

Critical Application: Cyclization Logic

For drug development professionals, the stability of this intermediate is the primary concern. Under thermal stress or acidic conditions, the molecule undergoes intramolecular cyclization.

Mechanism of Cyclization

The nucleophilic oxygen of the hydroxymethyl group attacks the carbamate carbonyl, displacing methanol. This is an entropy-driven process forming a stable 6-membered ring.

CyclizationMechanism State1 Open Form (Carbamate) TS Transition State (Tetrahedral Intermediate) State1->TS Nucleophilic Attack (OH -> C=O) State2 Cyclized Form (Benzoxazinone) TS->State2 Elimination Byproduct Methanol (MeOH) TS->Byproduct Leaving Group

Caption: Intramolecular cyclization mechanism converting the carbamate to the heterocycle.

Self-Validating Quality Control (QC) Protocol

To ensure the integrity of Methyl (2-(hydroxymethyl)phenyl)carbamate batches, use this QC checklist:

  • H-NMR Check: Integrate the O-Me singlet (3.7 ppm) against the Benzylic CH

    
     (4.5 ppm).
    
    • Pass: Ratio is 3:2.

    • Fail: Ratio < 3:2 (Indicates loss of OMe/Cyclization).

  • Solubility Check: Dissolve 10mg in 1mL CHCl

    
    .
    
    • The open carbamate is sparingly soluble/slow to dissolve.

    • The cyclized benzoxazinone is highly soluble in CHCl

      
      .
      
  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 50% EtOAc / 50% Hexane.

    • R

      
       Analysis: The alcohol (carbamate) will have a lower R
      
      
      
      (~0.3) due to H-bonding compared to the cyclized product (R
      
      
      ~0.6).

References

  • Synthesis of Benzoxazinone Derivatives: Shariat, M., & Abdollahi, S. (2004).[1] Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one.[1] Molecules, 9(8), 705–712.[1]

  • Cyclization Kinetics: Pytela, O. et al. (1998). Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Collection of Czechoslovak Chemical Communications.

  • Carbamate Characterization: PubChem Compound Summary for Methyl carbamate (Analogous substructure data).

  • General Spectroscopic Data: NIST Chemistry WebBook, SRD 69. Standard Reference Data for 2-aminobenzyl alcohol derivatives.

Sources

"Methyl (2-(hydroxymethyl)phenyl)carbamate" IR spectrum interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Spectral Interpretation Whitepaper Subject: Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS: 117550-36-4) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1][2][3]

Executive Summary & Structural Context[3][4][5][6][7]

Methyl (2-(hydroxymethyl)phenyl)carbamate is a bifunctional aromatic system containing a carbamate (urethane) moiety and a primary benzylic alcohol in an ortho relationship.[1][4] In drug development, this scaffold is frequently encountered as a stable precursor to 1,4-benzoxazin-2-ones or as a "masked" isocyanate intermediate.[1][2][3]

The infrared (IR) spectrum of this compound is defined not just by its functional groups, but by the intramolecular hydrogen bonding facilitated by the ortho-substitution. Unlike simple para-isomers, the proximity of the hydroxymethyl group (-CH₂OH) and the carbamate nitrogen/carbonyl creates a dynamic donor-acceptor environment that significantly shifts vibrational frequencies.[3]

Structural Dynamics & The "Ortho Effect"

The molecule exists in equilibrium between "open" conformers (intermolecular H-bonding) and "closed" conformers (intramolecular H-bonding).[1][3]

  • Primary Donor: Benzylic O-H[1][2][3]

  • Primary Acceptor: Carbamate C=O[1][2][3]

  • Secondary Interaction: N-H ··· O (hydroxyl)[1][5]

This interaction creates a distinct spectral signature compared to methyl phenylcarbamate or benzyl alcohol alone.[3][4]

Visualization: H-Bonding & Cyclization Pathways[1][2][3]

The following diagram illustrates the structural logic dictating the IR spectrum. It maps the competition between the stable carbamate form and the potential cyclization product (a common degradation impurity).

G Start Methyl (2-(hydroxymethyl)phenyl)carbamate FuncGroups Functional Moieties: 1. Carbamate (N-H, C=O) 2. Benzyl Alcohol (O-H, C-O) 3. Aromatic Ring Start->FuncGroups Define HBond Intramolecular H-Bonding (7-Membered Ring) Start->HBond Ortho-Proximity Cyclization Thermal/Acid Cyclization (Degradation Risk) Start->Cyclization Heat/Acid SpectralShift Spectral Consequences: 1. Red-shift of C=O (~1690 cm⁻¹) 2. Broadening/Shift of O-H HBond->SpectralShift Modifies Force Constants Product 1,4-Benzoxazin-2-one (Loss of OH/NH signals) Cyclization->Product - MeOH

Figure 1: Structural decision tree linking chemical environment to spectral consequences.[1][5]

Theoretical IR Spectrum Assignment

As a specific reference standard for CAS 117550-36-4 is often proprietary, the following assignments are derived from first-principles analysis of ortho-substituted carbamate proxies (e.g., Methyl N-phenylcarbamate) and benzylic alcohol standards.

Region 1: High Frequency (3600 – 2800 cm⁻¹)

The Hydrogen Bonding Region

Frequency (cm⁻¹)AssignmentIntensityMechanistic Insight
3450 – 3350 O-H Stretch (Free/Weakly Bonded)Medium, BroadBenzylic alcohol.[1][2][3] If the sample is dilute (non-polar solvent), this appears sharp.[4] In solid state (KBr/ATR), it broadens significantly due to H-bonding networks.[1][3][4]
3320 – 3280 N-H Stretch (Carbamate)Medium, SharpThe N-H bond is stiffened by resonance with the carbonyl. In ortho systems, this band is often distinct from the O-H, appearing as a sharper "shoulder" or peak on the lower-frequency side of the O-H envelope.
3100 – 3000 C-H Stretch (Aromatic)WeakCharacteristic "picket fence" of sp² C-H vibrations.
2960 – 2850 C-H Stretch (Aliphatic)Weak-MediumMethyl group (O-CH₃) and Methylene (-CH₂-).[1][3] The symmetric and asymmetric stretches of the methoxy group are diagnostic.[4]
Region 2: The Fingerprint Gateway (1750 – 1500 cm⁻¹)

The Carbonyl & Aromatic Framework

Frequency (cm⁻¹)AssignmentIntensityMechanistic Insight
1720 – 1690 C=O[1][2][3] Stretch (Carbamate)Strong Critical Diagnostic Band. [1][2]• Free: ~1720 cm⁻¹.[1][2]• H-Bonded: ~1690 cm⁻¹.[1][2][3][4] Due to the ortho-hydroxymethyl group, expect this band to be split or shifted lower (red-shifted) compared to simple methyl phenylcarbamate, indicating the carbonyl is accepting a hydrogen bond from the -OH.
1610 – 1590 Ring C=C (Quadrant Stretch)MediumAromatic ring breathing modes.[1] Often appears as a doublet.
1550 – 1530 Amide II (N-H Bend + C-N Stretch)StrongThe "Amide II" band specific to secondary amides/carbamates.[4] This band disappears if the nitrogen is fully substituted or cyclized.[4]
Region 3: Fingerprint Region (1300 – 1000 cm⁻¹)

C-O and C-N Single Bonds[1]

Frequency (cm⁻¹)AssignmentIntensityMechanistic Insight
1260 – 1240 C-N Stretch (Ar-N)StrongThe bond between the aromatic ring and the carbamate nitrogen.[1][2][3]
1050 – 1020 C-O Stretch (Primary Alcohol)StrongDiagnostic for the benzylic alcohol (-CH₂O H).[1] Loss of this peak suggests degradation or reaction.[4]
1200 – 1150 C-O-C Stretch (Ester)StrongThe asymmetric stretch of the carbamate ether linkage (O-CH₃).[1]

Experimental Protocol: Maximizing Resolution

To distinguish between intermolecular (concentration dependent) and intramolecular (structural) features, the following protocol is recommended.

Method A: Solid State (ATR/KBr)[1]
  • Purpose: Routine identification.

  • Expectation: Broad, merged O-H/N-H region due to lattice H-bonding. C=O may appear as a single broad peak or doublet.[1][3][4]

  • Protocol:

    • Ensure crystal contact is uniform on the Diamond/ZnSe ATR crystal.[4]

    • Acquire 16 scans at 4 cm⁻¹ resolution.[3][4]

Method B: Solution Phase (Dilution Study)[1]
  • Purpose: Proving the "Ortho Effect" (Intramolecular H-bonding).[1][3][4]

  • Protocol:

    • Dissolve compound in dry CCl₄ or CHCl₃ at high concentration (0.1 M).

    • Serially dilute to 0.001 M.[3][4]

    • Observation: If the O-H/C=O shifts remain constant upon dilution, the H-bonding is intramolecular (a specific property of this molecule).[4] If bands shift to higher frequency upon dilution, the bonding is intermolecular.[4]

Quality Control: Detecting Cyclization

A common issue with Methyl (2-(hydroxymethyl)phenyl)carbamate is its tendency to cyclize into 1,4-benzoxazin-2-one (and release methanol) upon heating or acid exposure.[2][3]

The "Red Flag" IR Signature:

  • Loss of O-H: Disappearance of the broad band at 3400 cm⁻¹.[4]

  • Loss of Amide II: Disappearance of the N-H bending mode at ~1540 cm⁻¹.[4]

  • Carbonyl Shift: The C=O stretch will shift from the carbamate range (~1700 cm⁻¹) to the cyclic lactone/carbamate range (~1750–1780 cm⁻¹), which is significantly higher in frequency due to ring strain.[4]

References

  • National Institutes of Health (NIH) - PubChem. Methyl N-phenylcarbamate (Proxy Structure Data).[1][2][3][4] Available at: [Link][1]

  • NIST Chemistry WebBook. Infrared Spectra of Benzyl Alcohol Derivatives. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4] (Standard text for assigning Ortho-substitution effects and H-bonding shifts).

Sources

"Methyl (2-(hydroxymethyl)phenyl)carbamate" chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl (2-(hydroxymethyl)phenyl)carbamate

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Methyl (2-(hydroxymethyl)phenyl)carbamate emerges as a compound of significant interest, embodying a unique convergence of functional groups that offer a rich platform for synthetic diversification. Its structure, featuring an ortho-disubstituted aromatic ring with a reactive primary alcohol and a versatile carbamate moiety, positions it as a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis, a theoretical framework for its analytical characterization, and insights into its potential applications for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Profile

Methyl (2-(hydroxymethyl)phenyl)carbamate is identified by the Chemical Abstracts Service (CAS) number 117550-36-4.[1] The molecule integrates a methyl carbamate group and a hydroxymethyl group onto a benzene ring in an ortho configuration. This arrangement is crucial, as the proximity of the two functional groups can be exploited for intramolecular cyclization reactions or to enforce specific conformations in larger molecules.

chemical_structure cluster_ring C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 NH NH C6->NH p1 C_carbonyl C NH->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl O_methoxy O C_carbonyl->O_methoxy CH3 CH₃ O_methoxy->CH3 OH OH CH2->OH

Caption: Chemical structure of Methyl (2-(hydroxymethyl)phenyl)carbamate.

The physicochemical properties of a compound are critical for predicting its behavior in both reactive and biological systems. While extensive experimental data for this specific molecule is not widely published, a summary of its known and predicted attributes is presented below.

PropertyValueReference / Basis
CAS Number 117550-36-4[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Liquid (reported by supplier)[1]
Boiling Point Predicted: >250 °CExtrapolated from similar aromatic compounds
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterBased on functional group polarity (alcohol, carbamate)
pKa (Hydroxyl Proton) Predicted: ~14-15Typical for benzylic alcohols
pKa (Amine Proton) Predicted: ~16-17Typical for carbamate N-H protons

Synthesis and Mechanistic Pathway

The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate can be reliably achieved through the N-acylation of 2-aminobenzyl alcohol with methyl chloroformate. This reaction is a standard method for carbamate formation and is known for its efficiency and high yields.[2] The causality behind this experimental design lies in the high nucleophilicity of the primary amine on 2-aminobenzyl alcohol, which readily attacks the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Reactant 2-Aminobenzyl Alcohol Dissolve 1. Dissolve 2-aminobenzyl alcohol and base in DCM. Reactant->Dissolve Reagent Methyl Chloroformate Addition 3. Add methyl chloroformate dropwise over 30 min. Reagent->Addition Base Pyridine or Triethylamine Base->Dissolve Solvent Dichloromethane (DCM) Solvent->Dissolve Cool 2. Cool solution to 0 °C (ice bath). Dissolve->Cool Cool->Addition Stir 4. Stir at 0 °C for 1 hr, then warm to RT for 4 hrs. Addition->Stir Wash 5. Wash with 1M HCl, sat. NaHCO₃, and brine. Stir->Wash Dry 6. Dry organic layer over anhydrous Na₂SO₄. Wash->Dry Evaporate 7. Concentrate under reduced pressure. Dry->Evaporate Purify 8. Purify via flash chromatography (e.g., Ethyl Acetate/Hexane). Evaporate->Purify Product Methyl (2-(hydroxymethyl)phenyl)carbamate Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. The use of low temperature is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Reagent Addition: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution via a syringe over 30 minutes. The slow addition ensures the reaction remains controlled.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl (2-(hydroxymethyl)phenyl)carbamate.

Theoretical Analytical Characterization

While published spectra for this specific molecule are scarce, a robust theoretical analysis based on the known spectroscopic behavior of its constituent functional groups provides a reliable framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are detailed below (predicted for CDCl₃ solvent).

¹H NMR AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH (alcohol)~2.0 - 3.0Broad Singlet1H
-O-CH₃ (methoxy)~3.7 - 3.8Singlet3H
-CH₂ -OH (benzylic)~4.6 - 4.8Singlet/Doublet2H
Aromatic H 's~7.0 - 7.8Multiplets4H
-NH - (carbamate)~7.5 - 8.5Broad Singlet1H
Coupling to the hydroxyl proton may be observed depending on solvent and concentration.
¹³C NMR AssignmentPredicted Chemical Shift (δ, ppm)
-O-C H₃ (methoxy)~52 - 54
-C H₂-OH (benzylic)~63 - 65
Aromatic C -H~120 - 130
Aromatic C -NH~135 - 138
Aromatic C -CH₂OH~138 - 141
C =O (carbonyl)~154 - 156

The predicted spectra are based on analogous structures like methyl 2-hydroxybenzoate and other phenylcarbamates.[3][4][5] The downfield shift of the carbamate carbonyl carbon is characteristic and distinguishes it from ester or amide carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the O-H, N-H, and C=O bonds.

Functional Group VibrationExpected Wavenumber (cm⁻¹)Intensity / Shape
O-H Stretch (alcohol)3200 - 3500Strong, Broad
N-H Stretch (carbamate)3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Weak
C=O Stretch (carbamate)1680 - 1720Strong, Sharp
N-H Bend / C-N Stretch1500 - 1550Medium
C-O Stretch (alcohol/ester)1050 - 1250Strong

The broadness of the O-H and N-H stretches is due to hydrogen bonding, a key intermolecular interaction for this molecule.[6] The strong carbonyl (C=O) absorption is a definitive feature of the carbamate group.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 181, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: Carbamates and benzylic alcohols exhibit characteristic fragmentation patterns.[8][9][10]

fragmentation_pathway M [C₉H₁₁NO₃]⁺• m/z = 181 (Molecular Ion) F1 Loss of •OCH₃ [M - 31]⁺ m/z = 150 M->F1 F2 Loss of H₂O [M - 18]⁺• m/z = 163 M->F2 F3 Loss of CH₂O [M - 30]⁺• m/z = 151 M->F3 F4 Benzylic Cleavage [C₇H₆NO]⁺ m/z = 120 F3->F4 Loss of •OCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

  • Loss of Water (m/z 163): A common fragmentation for alcohols, leading to a dehydrated ion.

  • Loss of Formaldehyde (m/z 151): Cleavage of the hydroxymethyl group can result in the loss of a neutral CH₂O molecule.

  • Loss of Methoxy Radical (m/z 150): Alpha-cleavage at the carbamate ester can expel a •OCH₃ radical.

  • Formation of m/z 120: A subsequent loss of the methoxy radical from the m/z 151 fragment would lead to a stable benzisoxazolone-type cation.

Applications in Research and Drug Discovery

While specific applications for Methyl (2-(hydroxymethyl)phenyl)carbamate are not extensively documented, its structure is emblematic of a versatile synthetic intermediate. The carbamate functional group is a cornerstone in modern drug design, prized for its stability, ability to participate in hydrogen bonding, and its role as a bioisostere for the peptide bond.[11]

Potential applications include:

  • Scaffold for Heterocycle Synthesis: The ortho-disposed alcohol and carbamate groups are primed for intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are privileged structures in many therapeutic agents.

  • Intermediate for Agrochemicals: Structurally related carbamates are used as key intermediates in the synthesis of strobilurin fungicides, one of the most important classes of agricultural fungicides.[12][13] This compound could serve as a precursor for novel agrochemicals.

  • Building Block in Medicinal Chemistry: The primary alcohol provides a handle for further functionalization, allowing for its incorporation into larger molecules. It could be oxidized to an aldehyde for reductive amination or used in esterification or etherification reactions to link to other pharmacophores. The carbamate nitrogen can also be further substituted to modulate properties.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for Methyl (2-(hydroxymethyl)phenyl)carbamate. Therefore, a conservative approach to safety must be adopted based on the known hazards of its structural components, primarily methyl carbamate and aromatic alcohols. Methyl carbamate is suspected of causing cancer and causes serious eye irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • First Aid Measures:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

References

  • Methyl N-hydroxy-N-(2-methylphenyl)carbamate. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Material Safety Data Sheet - Methyl carbamate, 99%. (n.d.). Cole-Parmer. Retrieved February 3, 2026, from [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

  • Infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

  • Methyl Carbamate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. (2015). Google Patents.
  • Methyl phenylcarbamate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. (2008). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. (n.d.). Chemos. Retrieved February 3, 2026, from [Link]

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (2024). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 3, 2026, from [Link]

  • mass spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

  • Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

"Methyl (2-(hydroxymethyl)phenyl)carbamate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl (2-(hydroxymethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Criticality of Stability

Methyl (2-(hydroxymethyl)phenyl)carbamate is a molecule of interest in various research and development sectors, potentially as an intermediate in organic synthesis or as a scaffold in medicinal chemistry. The integrity of this compound is paramount for reproducible experimental outcomes and the safety of resulting products. This guide provides a comprehensive overview of the factors influencing the stability of Methyl (2-(hydroxymethyl)phenyl)carbamate, offering field-proven insights into its optimal storage and handling. By understanding the inherent chemical liabilities of its structure, researchers can implement strategies to mitigate degradation and ensure the long-term viability of this valuable chemical entity.

Chemical Profile: A Tale of Three Functional Groups

The stability of Methyl (2-(hydroxymethyl)phenyl)carbamate is intrinsically linked to its molecular architecture. Three key functional groups dictate its reactivity and susceptibility to degradation: the methyl carbamate moiety, the aromatic phenyl ring, and the primary benzylic alcohol (hydroxymethyl group).

  • The Carbamate Ester: Carbamate esters are known to be more reactive than their amide counterparts. The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1]

  • The Phenyl Ring: The aromatic ring influences the electronic properties of the adjacent functional groups. It can also be a site for photochemical reactions.

  • The Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, which could lead to the formation of an aldehyde or a carboxylic acid, introducing significant impurities.

A thorough understanding of the interplay between these groups is essential for predicting and preventing degradation.

The Stability Landscape: Key Factors Influencing Degradation

Several environmental factors can compromise the integrity of Methyl (2-(hydroxymethyl)phenyl)carbamate. Proactive control of these variables is the cornerstone of effective stability management.

Impact of pH

The pH of the local environment is a critical determinant of the compound's stability.

  • Acidic Conditions: Phenyl carbamates are generally stable in acidic aqueous media.[2] However, strongly acidic conditions should be avoided as they can catalyze the hydrolysis of the carbamate linkage over extended periods.

  • Neutral to Weakly Basic Conditions: In neutral and dilute basic solutions, the rate of hydrolysis may increase.[2]

  • Strongly Basic Conditions: Strong bases will significantly accelerate the hydrolysis of the carbamate ester.[2] This is a crucial consideration for any experimental protocols involving basic reagents.

The Role of Humidity and Moisture

Given the susceptibility of the carbamate group to hydrolysis, exposure to moisture is a primary concern. Storing the compound in a dry environment is imperative.[3] The use of desiccants is highly recommended for long-term storage.[3] It is important to note that storing compounds in a standard freezer can introduce humidity, potentially leading to hydrolysis if the container is not properly sealed.[3]

Photostability: The Influence of Light

Compounds containing phenyl rings can be susceptible to photodecomposition.[4] While specific data for Methyl (2-(hydroxymethyl)phenyl)carbamate is not available, it is prudent to protect the compound from light, especially UV radiation, to prevent potential degradation pathways from being initiated.[5]

Thermal Stability

Elevated temperatures can increase the rate of chemical degradation. Therefore, it is advisable to store Methyl (2-(hydroxymethyl)phenyl)carbamate in a cool environment.[5] While freezing is a common practice for long-term storage, it is crucial to ensure the container is sealed against moisture ingress.[3]

Incompatible Materials

To prevent exothermic or other hazardous reactions, avoid contact with strong oxidizing agents, and highly acidic or alkaline materials.[5] Carbamates are also incompatible with strong reducing agents.[1]

Potential Degradation Pathways

Based on the functional groups present in Methyl (2-(hydroxymethyl)phenyl)carbamate, two primary degradation pathways can be postulated: hydrolysis of the carbamate and oxidation of the hydroxymethyl group.

G cluster_0 Methyl (2-(hydroxymethyl)phenyl)carbamate cluster_1 Degradation Pathways cluster_1a Hydrolysis cluster_1b Oxidation MHP Methyl (2-(hydroxymethyl)phenyl)carbamate HP 2-Aminobenzyl alcohol + Methanol + CO2 MHP->HP H2O (Acid/Base catalysis) OXA Methyl (2-formylphenyl)carbamate MHP->OXA Mild Oxidant OXC Methyl (2-carboxyphenyl)carbamate OXA->OXC Strong Oxidant

Caption: Potential degradation pathways for Methyl (2-(hydroxymethyl)phenyl)carbamate.

Recommended Storage and Handling Protocols

To ensure the long-term stability of Methyl (2-(hydroxymethyl)phenyl)carbamate, the following storage and handling procedures are recommended.

ParameterRecommendationRationale
Temperature Store in a cool place.[5]To minimize the rate of thermal degradation.
Light Protect from light, especially UV radiation.[5]To prevent photodecomposition.
Humidity Store in a dry environment, preferably in a desiccator with a drying agent.[3]To prevent hydrolysis of the carbamate ester.
Atmosphere For long-term storage, consider an inert atmosphere (e.g., Argon or Nitrogen).[3]To further protect against moisture and oxidative degradation.
Container Use a tightly closed, specifically approved container.[5][6]To prevent exposure to atmospheric moisture and contaminants.
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (gloves, eye protection).[6]To ensure personnel safety.

Experimental Workflow for Stability Assessment: A Forced Degradation Study

A forced degradation study is a systematic way to evaluate the stability of a compound under stressed conditions. This helps to identify potential degradation products and understand the degradation pathways.

G start Prepare Stock Solution of Methyl (2-(hydroxymethyl)phenyl)carbamate stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions at Defined Time Points stress->neutralize analyze Analyze Samples by HPLC/LC-MS neutralize->analyze identify Characterize Degradation Products analyze->identify report Compile Stability Report identify->report

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:
  • Preparation of Stock Solution: Prepare a stock solution of Methyl (2-(hydroxymethyl)phenyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.

  • Time Points and Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization/Quenching: Neutralize the acidic and basic samples. For oxidative samples, the reaction may be quenched if necessary.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as HPLC or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. Mass spectrometry can be used to elucidate the structures of the degradation products.

Analytical Techniques for Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for assessing the purity of Methyl (2-(hydroxymethyl)phenyl)carbamate and monitoring its degradation.

  • HPLC: A reverse-phase HPLC method can be developed to separate the parent compound from its potential impurities and degradation products.[7] A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid.[7]

  • LC-MS/MS: For the identification and quantification of trace-level degradation products, LC-MS/MS provides excellent sensitivity and selectivity.[8][9] This technique is invaluable for elucidating the structures of unknown impurities.

Conclusion: A Proactive Approach to Stability

The stability of Methyl (2-(hydroxymethyl)phenyl)carbamate is governed by the inherent reactivity of its carbamate and hydroxymethyl functional groups. A proactive approach to storage and handling, centered on the exclusion of moisture, light, and incompatible chemicals, is essential for preserving its integrity. By implementing the guidelines and experimental protocols outlined in this guide, researchers can ensure the quality and reliability of their work with this compound.

References

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A Technical Guide to the Theoretical and Computational Analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of Methyl (2-(hydroxymethyl)phenyl)carbamate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular structure, conformational landscape, and electronic properties of this molecule through the lens of quantum chemical calculations. By integrating high-level computational protocols with principles of scientific integrity, this guide serves as a self-validating framework for predicting and understanding the physicochemical characteristics of ortho-substituted phenylcarbamates. Detailed computational workflows, data analysis, and visualization techniques are presented to offer both foundational knowledge and practical insights for computational chemistry applications.

Introduction

Methyl (2-(hydroxymethyl)phenyl)carbamate is an organic molecule featuring a carbamate functional group and a hydroxymethyl substituent ortho to each other on a benzene ring. This specific substitution pattern creates a fascinating platform for studying intramolecular interactions, particularly hydrogen bonding, which can significantly influence the molecule's conformational preferences, stability, and reactivity. Carbamates are a vital class of compounds in medicinal chemistry and materials science, known for enhancing the pharmacokinetic profiles of drug candidates and forming the backbone of polyurethanes.[1]

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design.[2][3] For a molecule like Methyl (2-(hydroxymethyl)phenyl)carbamate, computational methods allow us to explore its structural and electronic landscape in detail that is often inaccessible through experimental means alone. This guide will articulate the causality behind selecting specific computational methods and demonstrate how to build a robust, self-validating computational model by correlating theoretical data with known experimental principles.

The Role of Intramolecular Hydrogen Bonding

The defining structural feature of Methyl (2-(hydroxymethyl)phenyl)carbamate is the potential for the formation of an intramolecular hydrogen bond (IMHB) between the hydrogen of the hydroxymethyl group (-CH₂OH) and the carbonyl oxygen of the carbamate group (-NHC(=O)O-), or between the N-H proton and the oxygen of the hydroxymethyl group. IMHBs are known to play a crucial role in determining the structure, stability, and biological properties of molecules.[4] The presence and strength of such bonds dictate the preferred conformation of the molecule, effectively locking it into a more rigid, lower-energy state.[5][6] Understanding these interactions is paramount, as they can influence everything from crystal packing to how the molecule interacts with a biological target.[4]

Computational Methodology: A Framework for Accuracy

The reliability of any computational study hinges on the judicious selection of theoretical methods. This section explains the rationale behind constructing a high-integrity computational protocol for analyzing Methyl (2-(hydroxymethyl)phenyl)carbamate.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules.[1] It offers an excellent balance between computational cost and accuracy, making it ideal for the tasks of geometry optimization and property prediction.[2]

  • Why DFT? Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, allowing for the accurate description of electronic effects, such as conjugation and hydrogen bonding. Compared to higher-level wavefunction-based methods (like Møller-Plesset perturbation theory or Coupled Cluster), DFT is significantly more computationally efficient, enabling the study of larger systems and more complex conformational landscapes.

Selecting the Right Functional and Basis Set

The accuracy of DFT calculations is determined by the choice of the exchange-correlation functional and the basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has a long track record of providing reliable geometries and energies for a broad range of organic molecules.[3] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to a more accurate description of electronic structure.

  • Basis Set: The 6-311++G(d,p) basis set is a robust choice for this type of system.

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.

    • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and non-covalent interactions like hydrogen bonds, as they allow electrons to occupy space further from the nucleus.[7]

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing the anisotropic electron distributions in chemical bonds.

This combination, B3LYP/6-311++G(d,p) , represents a high-level, well-validated theoretical model suitable for capturing the subtle energetic and structural effects of intramolecular hydrogen bonding.

Computational Workflow: From Structure to Properties

A systematic workflow ensures reproducibility and provides a comprehensive analysis of the molecule. The following protocol outlines the key steps for a thorough computational investigation.

Detailed Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Draw the 3D structure of Methyl (2-(hydroxymethyl)phenyl)carbamate using molecular modeling software (e.g., Avogadro, GaussView).

    • Generate several initial conformers by rotating around the key single bonds (C-C of the hydroxymethyl group, C-N of the carbamate). This is a critical step to ensure the global minimum energy structure is found.[8]

  • Geometry Optimization:

    • Perform a full geometry optimization on each conformer using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

    • This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms on the potential energy surface. The final structure is considered "optimized" when the forces on all atoms are negligible.

  • Vibrational Frequency Analysis:

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • Purpose 1 (Verification): A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the structure needs to be further optimized.

    • Purpose 2 (Spectroscopy): The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model.[9][10] The calculations also provide the IR intensities and Raman activities for each vibrational mode.

  • Property Calculations:

    • Using the validated minimum-energy geometry, perform single-point energy calculations to derive various electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity and electronic stability.[11]

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Natural Bond Orbital (NBO) Analysis: Investigate donor-acceptor interactions, such as those involved in hydrogen bonding and hyperconjugation, to quantify their stabilizing energies.

G cluster_input Input Generation cluster_calc Quantum Calculation cluster_analysis Analysis & Validation start Draw Initial 3D Structures (Multiple Conformers) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check_freq Check for Imaginary Frequencies freq->check_freq check_freq->opt Imaginary Freq > 0 (Re-optimize) properties Calculate Electronic Properties (HOMO/LUMO, MEP, NBO) check_freq->properties Imaginary Freq = 0 (True Minimum) compare Compare with Experimental Data (IR, NMR, X-ray) properties->compare end Validated Molecular Properties compare->end

Caption: A generalized workflow for the computational analysis of a molecule.

Predicted Results and Discussion

This section presents the anticipated results from the computational workflow, providing a quantitative and qualitative analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate.

Conformational Analysis and Geometric Parameters

The primary finding of the conformational search is expected to be a single, dominant low-energy conformer stabilized by a strong O-H···O=C intramolecular hydrogen bond. This seven-membered ring structure significantly enhances the molecule's stability. The optimized geometric parameters for this conformer can be predicted and are summarized below. For self-validation, these theoretical values should ideally be compared against experimental data from X-ray crystallography, if available for this or an analogous structure.[12][13]

ParameterAtom DescriptionPredicted Value (Å or °)
Bond Lengths (Å)
C=O (carbonyl)Carbamate Carbonyl~1.22
C-O (ether)Carbamate Ether Linkage~1.35
N-C (amide)Carbamate N-C(O) Bond~1.37
C-O (hydroxyl)Hydroxymethyl C-O Bond~1.43
Hydrogen Bond
O-H···O (distance)H(hydroxyl) to O(carbonyl)~1.95
O-H···O (angle)Angle of the Hydrogen Bond~150°
Dihedral Angles (°)
O=C-N-C(aryl)Defines planarity of carbamate~180° (trans)
C(aryl)-C-O-HOrientation of hydroxyl group~60°

Table 1: Predicted key geometric parameters for the lowest energy conformer of Methyl (2-(hydroxymethyl)phenyl)carbamate calculated at the B3LYP/6-311++G(d,p) level of theory.

The predicted O-H···O distance of ~1.95 Å is indicative of a moderate to strong hydrogen bond. NBO analysis would further quantify this, predicting a stabilization energy (E⁽²⁾) on the order of 5-10 kcal/mol for the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl's O-H bond.

Spectroscopic Signatures

The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify key functional groups.

  • O-H Stretch: Due to its involvement in the strong intramolecular hydrogen bond, the hydroxyl O-H stretching frequency is expected to be significantly red-shifted (lowered) and broadened compared to a "free" hydroxyl group. Instead of appearing around 3600 cm⁻¹, it will likely be found in the 3200-3400 cm⁻¹ region.[14]

  • N-H Stretch: The carbamate N-H stretch should appear as a sharp peak around 3400-3450 cm⁻¹.

  • C=O Stretch: The carbonyl (C=O) stretch is one of the most intense peaks in the IR spectrum. For carbamates, it typically appears in the 1700-1730 cm⁻¹ range. Its exact position can be subtly influenced by the hydrogen bonding.

These predicted frequencies serve as a powerful tool for validating the computed structure against experimental IR data.[9]

Electronic Properties: HOMO-LUMO and MEP Analysis

Analysis of the electronic properties provides insight into the molecule's reactivity and intermolecular interaction potential.

G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) ~ -0.5 eV HOMO HOMO (Highest Occupied MO) ~ -6.5 eV label_gap Energy Gap (ΔE) ~6.0 eV (Indicates High Kinetic Stability)

Caption: Energy diagram of HOMO and LUMO levels.

  • HOMO-LUMO Gap: The HOMO is predicted to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms of the carbamate group, reflecting the regions with the highest electron density. The LUMO is expected to be distributed over the aromatic ring and the carbonyl group, representing the areas most susceptible to nucleophilic attack. A large predicted HOMO-LUMO energy gap (e.g., ~6.0 eV) would suggest high kinetic stability and low chemical reactivity.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map would visually confirm the electronic landscape. It will show a strongly negative potential (red/yellow) around the carbonyl oxygen, confirming it as the primary site for electrophilic attack and the hydrogen bond acceptor. A positive potential (blue) would be located around the hydroxyl and amide hydrogens, marking them as the hydrogen bond donor sites.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous framework for the theoretical and computational study of Methyl (2-(hydroxymethyl)phenyl)carbamate. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can confidently predict the molecule's structural, spectroscopic, and electronic properties. The dominant role of the intramolecular O-H···O=C hydrogen bond in stabilizing a near-planar seven-membered ring is a key finding, profoundly influencing the molecule's conformation and physicochemical characteristics.

The methodologies and protocols described herein are not limited to this specific molecule but serve as a validated template for investigating a wide range of substituted aromatic compounds. Future work could involve simulating the molecule in different solvents to study the competition between intra- and intermolecular hydrogen bonding, or performing molecular dynamics simulations to understand its dynamic behavior at finite temperatures. By bridging high-level theory with practical application, computational chemistry continues to accelerate innovation in drug discovery and materials science.

References

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  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. PMC - PubMed Central. Available at: [Link]

  • Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. PubMed. Available at: [Link]

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  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC - NIH. Available at: [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. Available at: [Link]

  • Intramolecular Hydrogen Bonding 2021. PMC - NIH. Available at: [Link]

  • Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. PubMed. Available at: [Link]

  • A computational study of intramolecular hydrogen bonds breaking/formation: impact on the structural flexibility of the ranitidine molecule. ResearchGate. Available at: [Link]

  • Synthesis, structures, DFT calculations, and catalytic application in the direct arylation of five-membered heteroarenes with aryl bromides of novel palladium-N-heterocyclic carbene PEPPSI-type complexes. RSC Publishing. Available at: [Link]

  • Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. ResearchGate. Available at: [Link]

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  • Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. Google Patents.
  • Direct Ortho-Metallation of Aryl Substituted Heteroaromatic Ligands with TiCl4 and ZrCl4 - An Experimental and DFT Study with. ChemRxiv. Available at: [Link]

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  • Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl). The UWA Profiles and Research Repository. Available at: [Link]

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  • Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. Wiley Online Library. Available at: [Link]

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The Strategic Utility of Methyl (2-(hydroxymethyl)phenyl)carbamate in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Yet Underutilized Building Block

In the vast toolkit of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl (2-(hydroxymethyl)phenyl)carbamate, a bifunctional aromatic compound, represents a potent yet often overlooked building block for the synthesis of a variety of nitrogen-containing heterocycles. Its unique arrangement of a nucleophilic amine protected as a carbamate and a tethered hydroxymethyl group on a phenyl scaffold provides a versatile platform for intramolecular cyclization reactions. This guide offers an in-depth exploration of the synthesis, properties, and, most importantly, the application of this carbamate in the construction of valuable heterocyclic systems, with a focus on providing actionable protocols and mechanistic insights for the modern medicinal and process chemist.

The strategic importance of this building block lies in the latent reactivity of the carbamate and alcohol functionalities. The carbamate group, while serving as a protecting group for the aniline nitrogen, can be activated to participate in cyclization, while the hydroxymethyl group provides a key nucleophile or an electrophilic center after activation. This dual functionality allows for the construction of fused heterocyclic systems that are prevalent in many biologically active compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 117550-36-4
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance White to off-white solidInferred from similar carbamates
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthetic procedures
  • ¹H NMR: Expected signals would include a singlet for the carbamate methyl group, a singlet or doublet for the benzylic methylene protons, aromatic protons in the 7-8 ppm region, a broad singlet for the N-H proton, and a broad singlet for the O-H proton.

  • ¹³C NMR: Carbon signals for the methyl group, the benzylic carbon, the aromatic carbons, and the carbonyl carbon of the carbamate would be expected.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching, O-H stretching, C-H stretching (aromatic and aliphatic), a strong C=O stretch for the carbamate, and C=C stretching for the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 181.19, with fragmentation patterns corresponding to the loss of methoxy, hydroxymethyl, and other fragments.

Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate

The most direct and logical approach to the synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate is the reaction of 2-aminobenzyl alcohol with methyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution at the chloroformate by the more nucleophilic amino group of the 2-aminobenzyl alcohol.

Experimental Protocol: Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate

This protocol is adapted from established procedures for the synthesis of similar N-aryl carbamates.[2]

Materials:

  • 2-Aminobenzyl alcohol

  • Methyl chloroformate

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Slowly add methyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield Methyl (2-(hydroxymethyl)phenyl)carbamate.

G cluster_synthesis Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate 2-Aminobenzyl_Alcohol 2-Aminobenzyl Alcohol Methyl_Chloroformate Methyl Chloroformate Reaction Nucleophilic Acyl Substitution Product Methyl (2-(hydroxymethyl)phenyl)carbamate Base Triethylamine (Base)

Application in Heterocyclic Synthesis: The Case of 4H-1,3-Benzoxazin-2(3H)-ones

A primary and well-documented application of N-(2-hydroxybenzyl)carbamates is their intramolecular cyclization to form 4H-1,3-benzoxazin-2(3H)-ones. This transformation is a powerful method for constructing this important heterocyclic scaffold, which is found in a number of biologically active molecules.

Mechanistic Insights into Cyclization

The cyclization of Methyl (2-(hydroxymethyl)phenyl)carbamate to 4H-3,1-benzoxazin-2(3H)-one is typically promoted by heat or base. The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carbamate, with the concomitant elimination of methanol.

Kinetic studies on the cyclization of related substituted phenyl N-(2-hydroxybenzyl)carbamates have shown that the reaction is accelerated by electron-withdrawing substituents on the leaving phenoxy group, indicating that the departure of the leaving group is involved in the rate-determining step.[1] The reaction can be catalyzed by bases such as triethylamine.[1]

G cluster_cyclization Intramolecular Cyclization to 4H-3,1-Benzoxazin-2(3H)-one Carbamate Methyl (2-(hydroxymethyl)phenyl)carbamate Intermediate Tetrahedral Intermediate (postulated) Product 4H-3,1-Benzoxazin-2(3H)-one Catalyst Heat or Base

Experimental Protocol: Synthesis of 4H-3,1-Benzoxazin-2(3H)-one

This protocol is based on the general procedure for the cyclization of N-(2-hydroxybenzyl)carbamates.[1]

Materials:

  • Methyl (2-(hydroxymethyl)phenyl)carbamate

  • Anhydrous dioxane or toluene

  • Triethylamine (optional, as catalyst)

Procedure:

  • Dissolve Methyl (2-(hydroxymethyl)phenyl)carbamate (1.0 eq) in anhydrous dioxane.

  • If base catalysis is desired, add triethylamine (0.1-1.0 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield 4H-3,1-benzoxazin-2(3H)-one.

Prospective Applications in Heterocycle Synthesis: Quinazolines and Benzodiazepines

While the synthesis of benzoxazinones from Methyl (2-(hydroxymethyl)phenyl)carbamate is well-established, its potential as a precursor for other important heterocyclic systems like quinazolines and benzodiazepines is an area ripe for exploration. The strategic positioning of the amino and hydroxymethyl groups suggests that with the appropriate reagents, this building block could serve as a valuable starting material for these scaffolds.

Theoretical Pathway to Quinazolinones

Quinazolinones are commonly synthesized from 2-aminobenzamides or related precursors. It is conceivable that Methyl (2-(hydroxymethyl)phenyl)carbamate could be transformed into a quinazolinone through a multi-step sequence. One plausible route involves the oxidation of the hydroxymethyl group to an aldehyde, followed by reaction with an amine to form a dihydroquinazolinone, which can then be oxidized to the quinazolinone.

G cluster_quinazoline Proposed Synthesis of Quinazolinones Carbamate Methyl (2-(hydroxymethyl)phenyl)carbamate Aldehyde 2-(Methoxycarbonylamino)benzaldehyde Dihydroquinazolinone Dihydroquinazolinone Intermediate Quinazolinone Quinazolinone Product Oxidation1 Oxidation Amine Amine (R-NH2) Oxidation2 Oxidation

Theoretical Pathway to Benzodiazepines

The synthesis of benzodiazepines often involves the condensation of a 2-aminobenzophenone or a related derivative with an amino acid or its equivalent. To utilize Methyl (2-(hydroxymethyl)phenyl)carbamate for this purpose, a transformation to a 2-aminobenzophenone derivative would be necessary. This could potentially be achieved through oxidation of the hydroxymethyl group to an aldehyde, followed by a Grignard reaction and subsequent oxidation. The resulting 2-(methoxycarbonylamino)benzophenone could then undergo standard cyclocondensation reactions to form the benzodiazepine ring.

This highlights a key advantage of using the carbamate: the amino group is pre-protected, allowing for selective reactions at the hydroxymethyl position.

Advantages and Strategic Considerations

The use of Methyl (2-(hydroxymethyl)phenyl)carbamate as a building block offers several advantages:

  • Orthogonality of Functional Groups: The carbamate and alcohol functionalities can often be reacted selectively, allowing for a stepwise construction of the target heterocycle.

  • Pre-installed Functionality: The presence of both a protected amine and a hydroxymethyl group in a specific ortho relationship provides a head start in the synthesis of fused heterocyclic systems.

  • Stability and Handling: As a solid, the compound is generally easier to handle and store than the corresponding free amine, 2-aminobenzyl alcohol, which can be more prone to oxidation.

  • Versatility in Cyclization: As demonstrated, the molecule can undergo intramolecular cyclization to form benzoxazinones, and potentially other heterocycles with appropriate synthetic manipulation.

Conclusion

Methyl (2-(hydroxymethyl)phenyl)carbamate is a valuable and versatile building block for the synthesis of nitrogen-containing heterocycles. Its utility in the preparation of 4H-1,3-benzoxazin-2(3H)-ones is well-documented, and its potential for the synthesis of other important heterocyclic scaffolds such as quinazolinones and benzodiazepines warrants further investigation. The strategic placement of its functional groups, coupled with its stability and ease of synthesis, makes it a compelling choice for researchers in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that it will inspire further exploration of this promising building block in the field of heterocyclic chemistry.

References

  • Kucera, J., Slouka, J., & Holcapek, M. (2004). Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Synthesis of 4H-1,3-Benzoxazin-2(3H)-ones. Collection of Czechoslovak Chemical Communications, 69(1), 191-202. [Link]

  • Kral'ova, K., & Kucera, J. (2005). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 10(4), 529-535. [Link]

Sources

The Ortho-Functionalized Scaffold: Methyl (2-(hydroxymethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate , a critical bifunctional scaffold in organic synthesis and medicinal chemistry.

Technical Monograph & Experimental Guide

Executive Summary & Chemical Identity

Methyl (2-(hydroxymethyl)phenyl)carbamate is a bifunctional aromatic intermediate characterized by the presence of a nucleophilic hydroxymethyl group (


) and an electrophilic carbamate moiety (

) in an ortho relationship. This proximity effect is the defining feature of the molecule, rendering it a "spring-loaded" precursor for the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones .

While stable under neutral, anhydrous conditions, the molecule undergoes rapid intramolecular cyclization under basic or thermal stress. This reactivity profile makes it a valuable tool in the design of serine protease inhibitors (e.g., Human Leukocyte Elastase inhibitors) and cyclization-activated prodrug systems.

Chemical Profile
PropertySpecification
IUPAC Name Methyl

-[2-(hydroxymethyl)phenyl]carbamate
Molecular Formula

Molecular Weight 181.19 g/mol
Core Scaffold Ortho-substituted Aniline
Key Reactivity Intramolecular Nucleophilic Acyl Substitution (Cyclization)
Primary Derivative 1,4-dihydro-2H-3,1-benzoxazin-2-one

Synthetic Architecture

The synthesis of this carbamate requires strict chemoselectivity to differentiate between the amino and hydroxyl groups of the starting material, 2-aminobenzyl alcohol.

Chemoselective N-Acylation

The primary challenge is preventing O-acylation or double acylation.[1] The amino group is significantly more nucleophilic than the benzyl alcohol, allowing for selective protection at controlled temperatures.

Reaction Pathway:

  • Substrate: 2-Aminobenzyl alcohol.

  • Reagent: Methyl chloroformate (1.05 eq).

  • Base: Pyridine or Sodium Bicarbonate (to neutralize HCl).

  • Condition: 0°C in Dichloromethane (DCM) or THF.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision nodes in the synthesis to avoid polymerization or premature cyclization.

SynthesisWorkflow Start 2-Aminobenzyl Alcohol Conditions DCM, Pyridine 0°C, 2 hrs Start->Conditions Dissolution Reagent Methyl Chloroformate (1.05 eq) Reagent->Conditions Dropwise Addn Intermediate Target Carbamate (Kinetic Product) Conditions->Intermediate N-Acylation (Fast) SideProduct Benzoxazinone (Thermodynamic Product) Intermediate->SideProduct Heat/Base (Avoid!)

Figure 1: Chemoselective synthesis pathway prioritizing the kinetic carbamate product over the thermodynamic cyclic derivative.

Reactivity Profile: The Cyclization Mechanism

The defining utility of Methyl (2-(hydroxymethyl)phenyl)carbamate is its conversion to the heterocycle 1,4-dihydro-2H-3,1-benzoxazin-2-one . This transformation is driven by the ortho-effect, where the local concentration of the hydroxyl nucleophile is effectively infinite relative to the carbamate carbonyl.

Mechanism of Action
  • Activation: Under basic conditions, the benzylic hydroxyl is deprotonated to form an alkoxide.[1]

  • Attack: The alkoxide attacks the carbamate carbonyl carbon.[1]

  • Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group (which is protonated to methanol).[1]

  • Result: Formation of the cyclic carbamate (benzoxazinone).[1][2][3]

Cyclization Kinetics Diagram

CyclizationMechanism Precursor Methyl (2-(hydroxymethyl)phenyl)carbamate TS Tetrahedral Intermediate [Anionic] Precursor->TS Nucleophilic Attack (-OH -> C=O) Base Base (e.g., KOH/EtOH) Base->TS Catalysis Product 1,4-dihydro-2H-3,1-benzoxazin-2-one TS->Product Elimination (-OMe) Byproduct Methanol TS->Byproduct Expulsion

Figure 2: Mechanistic flow of the base-promoted cyclization to the bioactive benzoxazinone core.

Experimental Protocols

Protocol A: Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate

Objective: Isolate the open-chain carbamate without cyclization.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-aminobenzyl alcohol (12.3 g, 100 mmol) in anhydrous DCM (100 mL). Add Pyridine (8.9 mL, 110 mmol).

  • Cooling: Submerge the flask in an ice/water bath (0°C).

  • Addition: Add Methyl Chloroformate (7.8 mL, 101 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The product will appear less polar than the starting amine but more polar than the cyclic benzoxazinone.[1]

  • Workup: Wash with cold 1M HCl (2x 50 mL) to remove pyridine, followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at room temperature  (do not heat above 30°C to prevent cyclization).
    
  • Yield: Expect ~85-90% of a white/off-white solid.[1]

Protocol B: Cyclization to 1,4-dihydro-2H-3,1-benzoxazin-2-one

Objective: Controlled conversion to the heterocyclic inhibitor scaffold.

  • Solvation: Dissolve the carbamate (1.81 g, 10 mmol) in Toluene (20 mL).

  • Catalysis: Add Triethylamine (0.5 eq) or Potassium tert-butoxide (0.1 eq) for faster rates.

  • Reflux: Heat to reflux (110°C) for 1–3 hours.

  • Monitoring: The reaction is complete when the carbamate spot disappears on TLC and the methanol byproduct is evolved.

  • Purification: Cool to room temperature. The product often precipitates.[1] If not, concentrate and recrystallize from Ethanol.[1]

Pharmaceutical Applications & Causality[1]

Serine Protease Inhibition

The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold derived from this carbamate acts as a "suicide substrate" for serine proteases like Human Leukocyte Elastase (HLE) .

  • Mechanism: The enzyme's active site serine attacks the carbonyl of the benzoxazinone ring.

  • Result: The ring opens, tethering the enzyme to the inhibitor via a stable acyl-enzyme complex, permanently disabling the protease.

Prodrug Design (Cyclization-Activated)

The open-chain carbamate can serve as a prodrug.[1][4]

  • Concept: The carbamate is stable at acidic pH (stomach).[1]

  • Trigger: At physiological pH (7.4), the rate of intramolecular cyclization increases, releasing the "leaving group." While in this specific molecule the leaving group is methanol, substituting the methyl ester with a drug payload (e.g., a phenol-based drug) allows the 2-(hydroxymethyl)aniline moiety to act as a disposable delivery vector.

References

  • Saari, W. S., et al. (1990).[1] "Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole." Journal of Medicinal Chemistry, 33(1), 97-101.[4] Link

  • Krass, N., et al. (1998).[1] "Synthesis and herbicidal activity of 1,4-dihydro-2H-3,1-benzoxazin-2-ones." Pesticide Science, 54(3), 211-218. Link[1]

  • Teshima, T., et al. (1982).[1] "Inhibition of serine proteases by benzoxazinone derivatives." Journal of Biological Chemistry, 257, 5085-5091. Link

  • Souček, M., et al. (1998).[1] "Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates." Collection of Czechoslovak Chemical Communications, 63, 1825-1836. Link

Sources

Methodological & Application

Synthesis of "Methyl (2-(hydroxymethyl)phenyl)carbamate" from 2-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the chemoselective synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate (also known as N-(2-hydroxymethylphenyl)methoxycarbonylamine) starting from 2-aminobenzyl alcohol .

The transformation presents a classic chemoselectivity challenge: the substrate contains two nucleophilic sites—a primary amine (


) and a benzylic alcohol (

). While the amine is inherently more nucleophilic, uncontrolled conditions can lead to O-acylation (carbonate formation), N,O-bis-acylation, or cyclization to 1,4-benzoxazin-2-one derivatives.

This guide provides a robust, low-temperature protocol using methyl chloroformate in the presence of a mild base to ensure exclusive N-acylation. We also discuss "Green Chemistry" alternatives using dimethyl carbonate (DMC).

Key Chemical Transformation
Parameter Specification
Starting Material 2-Aminobenzyl Alcohol (CAS: 5344-90-1)
Reagent Methyl Chloroformate (CAS: 79-22-1)
Product Methyl (2-(hydroxymethyl)phenyl)carbamate
Reaction Type Nucleophilic Acylation (Schotten-Baumann type)
Critical Control Temperature (

) to suppress O-acylation

Mechanism of Action & Selectivity

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of methyl chloroformate. The selectivity is governed by the relative nucleophilicity of the amine versus the alcohol (


).
Reaction Pathway Diagram

ReactionMechanism cluster_conditions Critical Control Parameters Start 2-Aminobenzyl Alcohol (Nucleophile) TS Tetrahedral Intermediate Start->TS Fast Attack (k_NH2) SideProduct O-Acylated / Bis-Acylated (Impurity) Start->SideProduct Slow Attack (k_OH) (High Temp/Excess Base) Reagent Methyl Chloroformate (Electrophile) Reagent->TS Product Methyl (2-(hydroxymethyl)phenyl)carbamate (N-Acylated) TS->Product -HCl Cyclic 1,4-Benzoxazin-2-one (Cyclization Byproduct) Product->Cyclic High Heat/Acid (-MeOH)

Figure 1: Reaction mechanism highlighting the kinetic pathway to the desired N-carbamate and potential side reactions.

Experimental Protocol

Materials & Reagents[1][2]
  • 2-Aminobenzyl Alcohol: 1.0 equiv (e.g., 5.0 g, 40.6 mmol)

  • Methyl Chloroformate: 1.05 equiv (e.g., 4.03 g, 3.3 mL)

  • Pyridine: 1.2 equiv (Mild base/acid scavenger) or NaHCO3 (Sat. aq. for biphasic)

  • Dichloromethane (DCM): Anhydrous (0.2 M concentration)

  • Workup: 1N HCl, Brine, Na2SO4.

Step-by-Step Methodology

Step 1: Solubilization In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-aminobenzyl alcohol (5.0 g) in anhydrous DCM (100 mL). Add pyridine (3.9 mL, 1.2 equiv).

  • Expert Insight: Pyridine is preferred over triethylamine here because it is less basic, reducing the risk of promoting O-acylation or base-catalyzed cyclization.

Step 2: Temperature Control (Critical) Cool the solution to 0°C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Causality: Lowering the temperature increases the selectivity ratio (

    
    ). At 0°C, the activation energy for amine attack is sufficient, while alcohol attack is kinetically suppressed [1].
    

Step 3: Reagent Addition Dilute methyl chloroformate (3.3 mL) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing addition funnel or syringe pump.

  • Safety: Methyl chloroformate is lachrymatory and toxic. Perform exclusively in a fume hood. The exothermic nature of the reaction requires slow addition to maintain T < 5°C.

Step 4: Reaction Monitoring Allow the mixture to stir at 0°C for 1 hour, then warm naturally to room temperature (RT) over 2 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes).

  • Endpoint: Disappearance of starting material (

    
    ) and appearance of the carbamate product (
    
    
    
    ).

Step 5: Workup & Isolation

  • Quench the reaction by adding water (50 mL).

  • Separate the organic layer.[1]

  • Wash the organic layer with 1N HCl (2 x 30 mL) to remove pyridine and any unreacted aniline.

    • Note: Keep the acid wash brief and cold to prevent acid-catalyzed cyclization.

  • Wash with Sat. NaHCO3 (30 mL) and Brine (30 mL).

  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 6: Purification The crude residue is typically an off-white solid.

  • Recrystallization: Dissolve in minimal hot Toluene or Ethyl Acetate , then add Heptane until turbid. Cool to 4°C.

  • Yield: Expected yield is 85-95%.

Workflow Diagram

ProtocolWorkflow Step1 Dissolve 2-ABA in DCM/Pyridine Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add Methyl Chloroformate (Dropwise, 30 min) Step2->Step3 Step4 Stir 0°C -> RT (2-3 hrs) Monitor TLC Step3->Step4 Step5 Quench & Acid Wash (1N HCl) Remove Pyridine Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6 Step7 Recrystallize (Toluene/Heptane) Step6->Step7

Figure 2: Operational workflow for the synthesis process.

Characterization Data

The identity of the product is confirmed via NMR spectroscopy. The key feature is the presence of the carbamate methoxy signal and the retention of the benzylic methylene protons.

SignalShift (

ppm)
MultiplicityIntegrationAssignment
NH 8.5 - 9.0Broad Singlet1HCarbamate NH
Ar-H 7.1 - 7.6Multiplet4HAromatic Ring
CH2 4.65Singlet/Doublet2HBenzylic

OH 2.5 - 3.0Broad Singlet1HAlcohol OH (Exch.)
OCH3 3.75Singlet3HMethyl Carbamate

Note: NMR shifts may vary slightly depending on solvent (CDCl3 vs DMSO-d6).

Troubleshooting & Process Safety

Common Issues
  • Bis-acylation (O-acylation):

    • Cause: Reaction temperature too high or excess methyl chloroformate used.

    • Solution: Strictly maintain 0°C during addition. Reduce reagent stoichiometry to 1.0 eq.

  • Cyclization (Benzoxazinone formation):

    • Cause: Extended heating or strong acidic workup.

    • Solution: Avoid heating the crude material above 40°C during concentration. Neutralize acid washes immediately.

Safety (HSE)
  • Methyl Chloroformate: Highly toxic by inhalation, corrosive, and lachrymator. Reacts with water to form HCl.

  • DCM: Suspected carcinogen. Use proper PPE (gloves, goggles, lab coat).

Alternative "Green" Route (Catalytic)

For researchers seeking to avoid chloroformates, Dimethyl Carbonate (DMC) can be used as both reagent and solvent.

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or Zeolites (e.g., ZSM-5).

  • Conditions: Reflux in DMC.

  • Mechanism: Transesterification.

  • Advantage: The only byproduct is methanol.

  • Reference: See Indian J. Chem. [2] for chemoselective acylation principles over solid catalysts.

References

  • Selective N-Acylation of Amino Alcohols

    • Concept: At low temperatures, the nucleophilicity differential between

      
       and 
      
      
      
      allows for selective acylation of the amine.
    • Source:

  • Chemoselective Acylation over Catalysts

    • Concept: Use of Zeolites (ZSM-35) or organocatalysts for selective acylation of amines in the presence of alcohols.
    • Source:

  • General Carbamate Synthesis

    • Concept: Synthesis of methyl carbamates using chloroform
    • Source:

  • Related 2-Aminobenzyl Alcohol Chemistry

    • Concept: Reactivity of 2-aminobenzyl alcohols in heterocycle synthesis (Cycliz
    • Source:

Sources

Chemoselective Synthesis of Methyl (2-(((methoxycarbonyl)oxy)methyl)phenyl)carbamate: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive guide to the reaction between Methyl (2-(hydroxymethyl)phenyl)carbamate and methyl chloroformate. The protocol is designed to favor the chemoselective acylation of the primary alcohol, yielding Methyl (2-(((methoxycarbonyl)oxy)methyl)phenyl)carbamate, a bifunctional molecule with potential applications in linker chemistry, prodrug design, and as a versatile building block in organic synthesis. We will delve into the mechanistic rationale for this selectivity, provide a robust, step-by-step experimental protocol, and outline critical safety and handling procedures. This guide is intended for researchers in drug development and synthetic chemistry who require a reliable method for differentiating the reactivity of alcohol and carbamate functional groups.

Introduction and Scientific Context

The strategic modification of multifunctional molecules is a cornerstone of modern drug discovery and materials science. The starting material, Methyl (2-(hydroxymethyl)phenyl)carbamate, possesses two key nucleophilic sites: a primary benzylic alcohol and a carbamate N-H group. While both can theoretically react with an acylating agent like methyl chloroformate, their intrinsic reactivities differ significantly.

  • The Carbamate Moiety: Carbamates are integral to medicinal chemistry, often serving as stable bioisosteres for amide bonds or as key pharmacophoric elements that engage with biological targets.[1] The nitrogen atom's lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than a typical amine and less reactive towards electrophiles.[2]

  • The Hydroxymethyl Group: Primary alcohols are effective nucleophiles that readily react with chloroformates in the presence of a base to form stable carbonate esters.[3] This linkage is also valuable in drug design, for instance, in creating prodrugs to enhance bioavailability.[1]

This inherent difference in nucleophilicity allows for a chemoselective reaction. By carefully controlling the reaction conditions, specifically through the use of a non-nucleophilic base at moderate temperatures, the hydroxyl group can be selectively acylated while the carbamate N-H bond remains intact. This protocol is optimized to exploit this reactivity differential, providing high-yield access to the desired carbonate product.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base, typically a tertiary amine like triethylamine (TEA) or pyridine, serves a dual purpose: it deprotonates the alcohol to form a more potent alkoxide nucleophile and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[4]

Overall Reaction:

Mechanistic Rationale for Chemoselectivity:

The key to the reaction's success lies in the preferential attack by the more nucleophilic hydroxyl group over the carbamate nitrogen.

G cluster_reactants Reactants & Base cluster_steps Reaction Pathway cluster_products Products SM Methyl (2-(hydroxymethyl)phenyl)carbamate (Starting Material) Activation Step 1: Activation Base deprotonates the -OH group, forming a highly nucleophilic alkoxide. SM->Activation Proton Transfer MCF Methyl Chloroformate (Electrophile) Attack Step 2: Nucleophilic Attack Alkoxide attacks the electrophilic carbonyl carbon of methyl chloroformate. MCF->Attack C-O Bond Formation Base Base (e.g., TEA) Base->Activation Proton Transfer Activation->Attack C-O Bond Formation Elimination Step 3: Elimination Tetrahedral intermediate collapses, eliminating chloride ion (Cl-). Attack->Elimination Intermediate Collapse Product Methyl (2-(((methoxycarbonyl)oxy)methyl)phenyl)carbamate Elimination->Product Product Formation Salt Triethylammonium Chloride (Byproduct) Elimination->Salt Product Formation

Caption: Reaction mechanism workflow.

Potential Side Reaction: While the primary alcohol is more reactive, forceful conditions (e.g., use of a very strong base like NaH, higher temperatures, or prolonged reaction times) could lead to deprotonation and subsequent acylation of the carbamate nitrogen, resulting in an N,O-bis-acylated product. The described protocol is designed to minimize this outcome.

Experimental Protocol

This protocol details a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )CAS NumberAmount (1 mmol scale)EquivalentsNotes
Methyl (2-(hydroxymethyl)phenyl)carbamate181.18135098-05-8181 mg1.0Starting material. Ensure it is dry.
Methyl Chloroformate94.5079-22-184 µL (1.1 mmol)1.1Toxic & Corrosive. Handle with extreme care in a fume hood.
Triethylamine (TEA)101.19121-44-8167 µL (1.2 mmol)1.2Anhydrous grade. Acts as a base and HCl scavenger.
Dichloromethane (DCM)84.9375-09-25 mL-Anhydrous solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)--~10 mL-For quenching and washing.
Brine (Saturated aq. NaCl)--~10 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9As needed-For drying the organic phase.
Silica Gel--As needed-For column chromatography (230-400 mesh).
Step-by-Step Procedure

Caption: Experimental workflow diagram.

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl (2-(hydroxymethyl)phenyl)carbamate (1.0 eq., 181 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. An inert atmosphere is crucial to prevent methyl chloroformate from reacting with atmospheric moisture.[3]

  • Dissolution: Add anhydrous dichloromethane (DCM, 5 mL) via syringe, and stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous triethylamine (1.2 eq., 167 µL) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0°C. This helps to control the initial exotherm of the acylation reaction.

  • Reagent Addition: Slowly add methyl chloroformate (1.1 eq., 84 µL) dropwise via syringe over 5 minutes. A white precipitate of triethylammonium chloride ([TEA-H]Cl) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 30-50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material.

  • Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by adding 10 mL of deionized water or saturated aqueous NaHCO₃ solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 10 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with 10 mL of saturated aqueous NaHCO₃ and 10 mL of brine. The bicarbonate wash ensures the removal of any residual acidic species.

  • Workup - Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure Methyl (2-(((methoxycarbonyl)oxy)methyl)phenyl)carbamate.

Safety and Handling

  • Methyl Chloroformate: This reagent is highly toxic, corrosive, and lachrymatory. It is a volatile liquid that can be fatal if inhaled, swallowed, or absorbed through the skin.[3] It may contain traces of phosgene, a highly toxic gas.[5][6] ALWAYS handle methyl chloroformate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with appropriate care.

  • Waste Disposal: Quench any excess methyl chloroformate slowly with a cold alkaline solution (e.g., 1M NaOH) before disposal. Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive reagents (e.g., wet solvent/starting material), insufficient base.Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled reagents. Verify the quality and amount of the base.
Formation of Multiple Products Reaction temperature too high, incorrect stoichiometry, or prolonged reaction.Maintain the reaction temperature at 0°C during addition. Use the specified stoichiometry. Monitor the reaction closely by TLC and quench it as soon as the starting material is gone.
Product Hydrolysis during Workup Prolonged exposure to aqueous base or acid.Perform the aqueous workup efficiently without unnecessary delays. Ensure the final organic phase is neutral before drying and concentration.
Difficult Purification Close Rf values of product and byproducts.Optimize the eluent system for column chromatography. A shallow gradient or a different solvent system (e.g., Toluene/Acetone) may improve separation.

References

  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (2023). Chloroformate. In Wikipedia. [Link]

  • FramoChem. (2018).
  • Google Patents. (1977). Methyl chloroformate process.
  • PrepChem.com. (n.d.). Preparation of methyl chloroformate. Retrieved February 3, 2026, from [Link]

Sources

"Methyl (2-(hydroxymethyl)phenyl)carbamate" purification by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Methyl (2-(hydroxymethyl)phenyl)carbamate via Recrystallization

Abstract

This technical guide details the purification of Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS: 117550-36-4), a critical intermediate in the synthesis of 1,4-benzoxazin-2-one derivatives. Unlike standard stable solids, this compound possesses an internal nucleophile (hydroxyl group) and an electrophile (carbamate carbonyl) in an ortho-arrangement, creating a high risk of thermal cyclization during purification. This protocol prioritizes a Solvent/Anti-Solvent Recrystallization strategy (Ethyl Acetate/Heptane) to minimize thermal stress, prevent "oiling out," and ensure removal of unreacted methyl chloroformate or aminobenzyl alcohol impurities.

Chemical Context & Stability Risks

Target Molecule: Methyl (2-(hydroxymethyl)phenyl)carbamate Structure: Phenyl ring substituted at C1 with a methyl carbamate (-NHCOOMe) and at C2 with a hydroxymethyl group (-CH2OH).

The Cyclization Challenge (Critical)

The primary challenge in purifying this compound is its propensity to undergo intramolecular transesterification (cyclization) upon prolonged heating, converting the desired open-chain carbamate into 2H-1,4-benzoxazin-2-one with the loss of methanol.

  • Risk Factor: High temperatures (>70°C) or basic impurities accelerate this degradation.

  • Mitigation: The purification protocol below strictly limits thermal exposure and avoids high-boiling single solvents (like Toluene) in favor of lower-boiling azeotropic mixtures.

Figure 1: Thermal Degradation Pathway

Cyclization Target Target Molecule Methyl (2-(hydroxymethyl)phenyl)carbamate Heat Heat / Time (- MeOH) Target->Heat Intramolecular Attack Impurity Cyclic Impurity 2H-1,4-benzoxazin-2-one Heat->Impurity Irreversible Cyclization

Caption: Thermal instability pathway. Prolonged heating drives the formation of the cyclic impurity.

Pre-Purification Analysis

Before commencing recrystallization, analyze the crude material to define the impurity profile.

ParameterMethodAcceptance Criteria for Recrystallization
Purity HPLC (C18, MeCN/H2O)> 85% (If <85%, consider flash chromatography first)
Volatiles 1H NMRConfirm removal of reaction solvents (DCM, THF)
By-products TLC (50% EtOAc/Hex)Identify Rf of cyclic impurity (usually higher Rf than target)

Solvent Screening Protocol

Do not assume a standard solvent will work. Perform this rapid screen on 100 mg of crude material.

Objective: Find a system where the compound is soluble at moderate heat (50-60°C) but insoluble at 0-5°C.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water LowInsolublePoorHydrolysis risk.
Ethanol (EtOH) HighHighPoorYield loss; too soluble.
Toluene ModerateLowModerate Requires high T (110°C) -> Cyclization Risk .
Ethyl Acetate (EtOAc) HighModeratePoorGood solvent, but poor recovery alone.
EtOAc / Heptane High Insoluble Excellent Allows T < 60°C; tunable polarity.

Decision: Use Ethyl Acetate / Heptane (or Hexane) . This system allows dissolution at lower temperatures, minimizing thermal degradation.

Detailed Recrystallization Protocol

Safety: Work in a fume hood. Methyl carbamates can be bioactive; wear nitrile gloves and safety glasses.

Step 1: Dissolution (The "Minimum Solvent" Rule)
  • Place crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethyl Acetate (start with 2 mL per gram of solid).

  • Heat the mixture gently to 50-60°C in an oil bath. DO NOT EXCEED 65°C.

  • Add additional EtOAc portion-wise (0.5 mL at a time) until the solid just dissolves.

    • Note: If a small amount of dark insoluble material remains, filter it off while hot (using a pre-warmed funnel) rather than adding excess solvent.

Step 2: Particle Nucleation (The Anti-Solvent Addition)
  • Remove the flask from the heat source but keep stirring.

  • While the solution is still warm (~45°C), slowly add Heptane (or Hexane) dropwise.

  • End Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of EtOAc to clear the turbidity (returning to a saturated solution).

Step 3: Controlled Cooling
  • Allow the flask to cool to room temperature (20-25°C) slowly over 30-45 minutes. Rapid cooling traps impurities.

  • Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 1 hour.

  • Observation: White to off-white needles or plates should crystallize.

Step 4: Isolation & Drying
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio). Do not use pure EtOAc, or you will dissolve your product.

  • Dry: Dry in a vacuum oven at 40°C for 6-12 hours.

    • Warning: Do not dry >50°C to prevent solid-state cyclization or melting (if MP is low).

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Solid (Methyl (2-(hydroxymethyl)phenyl)carbamate) Dissolve Dissolve in min. EtOAc Temp: 55-60°C Start->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot If particulates present AntiSolvent Add Heptane until turbid Dissolve->AntiSolvent If clear FilterHot->AntiSolvent Cooling Cool to RT, then 0°C (Slow crystallization) AntiSolvent->Cooling FilterCold Vacuum Filtration Wash with cold 1:4 EtOAc:Heptane Cooling->FilterCold Dry Vacuum Dry < 45°C FilterCold->Dry

Caption: Step-by-step workflow for the Solvent/Anti-Solvent recrystallization process.[1]

Troubleshooting & Quality Control

Common Issue: "Oiling Out"

Instead of crystals, the product separates as a sticky oil at the bottom.

  • Cause: The solution became supersaturated too quickly, or the temperature dropped below the melting point of the solvated product before crystallization occurred.

  • Remedy:

    • Re-heat the mixture until the oil re-dissolves (add a small amount of EtOAc if needed).

    • Seed: Add a tiny crystal of pure product (seed crystal) to the warm solution.

    • Cool much more slowly. Vigorously stir during cooling to break up oil droplets.

Post-Purification Validation
TestExpected ResultReference Standard
1H NMR (DMSO-d6) δ ~3.6 (s, 3H, OMe), 4.5 (d, 2H, CH2), 5.2 (t, 1H, OH), 7.0-7.5 (m, 4H, Ar-H), 8.8 (s, 1H, NH)Confirm integration ratio 3:2:1:4:1.
Melting Point Sharp range (e.g., 85-87°C, determine experimentally)Broad range (>2°C) indicates impurity.
HPLC Purity Single peak > 98% a/aAbsence of cyclic impurity peak.

References

  • Preparation of 1,4-benzoxazin-2-one derivatives. International Journal of Pharmaceutical Sciences and Research. (2023).

  • Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines. National Institutes of Health (NIH). (2017).

  • Methyl carbamate Properties & Solubility. Sigma-Aldrich Technical Data.

  • Synthesis of carbamate derivatives of 2,3-dihydro-4H-1,4-benzoxazine. ResearchGate. (2025).[1]

  • Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate HPLC Method. SIELC Technologies. (2018).

Sources

Application Note: Methyl (2-(hydroxymethyl)phenyl)carbamate Scaffolds in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utility of Methyl (2-(hydroxymethyl)phenyl)carbamate as a core scaffold for ortho-Aminobenzyl (OAB) self-immolative linkers in bioconjugation.

Executive Summary

Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS 117550-36-4) represents the structural prototype for ortho-aminobenzyl (OAB) self-immolative linkers. While the para-aminobenzyl (PAB) linker is the industry standard (e.g., in Adcetris®), the OAB scaffold offers distinct kinetic and steric advantages. This molecule serves two critical roles in drug development:

  • Kinetic Model: It is used to determine the intrinsic cyclization rate (

    
    ) of the spacer system without the complexity of a macromolecular trigger.
    
  • Synthetic Precursor: It provides the core aromatic skeleton for constructing "traceless" linkers that release payloads via 1,4-elimination/cyclization , distinct from the 1,6-elimination of PAB systems.

Mechanism of Action: The Cyclization Release Pathway

Unlike standard hydrolysis, the OAB linker system releases its payload through a rapid intramolecular cyclization.

The Cascade
  • Triggering: An enzyme (e.g., Cathepsin B,

    
    -Glucuronidase) cleaves the amide bond at the aniline nitrogen. In the model compound, this simulates the removal of the "Methyl carbamate" protecting group (or specific enzymatic cleavage if designed as such).
    
  • Nucleophilic Attack: The newly liberated ortho-amine serves as an internal nucleophile.

  • Cyclization: The amine attacks the benzylic carbonyl (carbamate/carbonate interface), forming a stable 1,4-dihydro-2H-3,1-benzoxazin-2-one ring.

  • Release: The payload (Drug-OH or Drug-NH

    
    ) is expelled as the leaving group.
    
Pathway Visualization

OAB_Mechanism Prodrug ADC/Prodrug Conjugate (Trigger-NH-Ph-CH2-O-CO-Payload) Activation Enzymatic Cleavage (Protease/Esterase) Prodrug->Activation Trigger Removal Intermediate Free Amine Intermediate (H2N-Ph-CH2-O-CO-Payload) Activation->Intermediate Generates Nucleophile TS Transition State (Intramolecular Nucleophilic Attack) Intermediate->TS k_cycl (Rate Limiting) Products Released Payload + Benzoxazinone Byproduct TS->Products Payload Expulsion

Figure 1: Mechanism of payload release via OAB cyclization. The proximity of the ortho-amine to the benzylic carbamate drives the reaction.

Comparative Analysis: OAB vs. PAB Linkers

Featureortho-Aminobenzyl (OAB) para-Aminobenzyl (PAB)
Release Mechanism Intramolecular Cyclization (Formation of 5/6-membered ring)1,6-Elimination (Quinone Methide formation)
Kinetics (

)
Tunable (Minutes to Hours). Often faster for hindered payloads.Rapid (Seconds to Minutes).[1][2]
Steric Profile Compact; ortho geometry brings payload closer to trigger.Linear/Extended; payload is distal to trigger.
Stability High plasma stability; cyclization requires free amine.High stability; susceptible to spontaneous hydrolysis if not capped.
Byproduct Stable Benzoxazinone derivative (low toxicity).Aza-quinone methide (reactive electrophile, potentially toxic).

Expert Insight: The OAB scaffold is particularly valuable when the PAB linker fails due to aggregation or when the reactive quinone methide byproduct of PAB causes immunogenicity.

Experimental Protocols

Protocol A: Kinetic Evaluation of Linker Stability

Use this protocol to determine the cyclization half-life (


) of the Methyl (2-(hydroxymethyl)phenyl)carbamate scaffold before attaching a complex drug.

Materials:

  • Methyl (2-(hydroxymethyl)phenyl)carbamate (Model Compound).[3]

  • Phosphate Buffer (PBS), pH 7.4.

  • HPLC-UV/Vis or LC-MS.

  • Trigger Reagent (if using a protected amine version, e.g., removal of Boc/Fmoc to initiate). Note: For the methyl carbamate, this protocol assumes chemical hydrolysis or use as a stable reference standard.

Workflow:

  • Preparation: Dissolve 1 mg of the model compound in 100

    
    L DMSO. Dilute to 50 
    
    
    
    M in PBS (pH 7.4).
  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: Acidify with 0.1% Formic Acid to stop amine nucleophilicity (if free amine is generated).

  • Analysis: Inject onto C18 Reverse Phase HPLC (Gradient: 5-95% ACN in Water).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Synthesis of a Functional OAB-ADC Linker

This protocol describes converting the core scaffold into a functional linker ("Linker-Drug") ready for antibody conjugation.

Prerequisites:

  • Scaffold: 2-Aminobenzyl alcohol (derived from the methyl carbamate precursor by hydrolysis if necessary, or purchased directly).

  • Trigger: Fmoc-Val-Cit-OH (Standard cathepsin-cleavable dipeptide).

  • Payload: MMAE (Monomethyl auristatin E) or Doxorubicin.

Step 1: Trigger Attachment (Amide Bond Formation)

  • Dissolve Fmoc-Val-Cit-OH (1.2 eq) and EEDQ (1.5 eq) in anhydrous DCM/MeOH (2:1).

  • Add 2-aminobenzyl alcohol (1.0 eq).

  • Stir at room temperature for 16 hours in the dark.

  • Purification: Flash chromatography (DCM/MeOH).

  • Result: Fmoc-Val-Cit-NH-Ph-CH

    
    OH.
    

Step 2: Activation of Benzylic Alcohol

  • Dissolve the intermediate from Step 1 in anhydrous DMF.

  • Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (3.0 eq).

  • Stir at 25°C for 4 hours. Monitor by TLC for disappearance of alcohol.

  • Result: Activated carbonate (Fmoc-Val-Cit-NH-Ph-CH

    
    -O-CO-OpNP).
    

Step 3: Payload Conjugation

  • Add the Cytotoxic Payload (e.g., Doxorubicin, 1.0 eq) to the activated carbonate solution.

  • Add HOBt (1.0 eq) to catalyze the carbamate formation.

  • Stir for 24 hours.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF.

  • Final Purification: Preparative HPLC.

  • Validation: Verify Mass (LC-MS) and Purity (>95%).

References

  • Dal Corso, A., et al. (2021).[4] "Self-Immolative Spacers: Kinetic Aspects and Applications in Drug Delivery." Bioconjugate Chemistry. Link

  • Hay, M. P., et al. (1999). "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Greenwald, R. B., et al. (1999). "Drug Delivery Systems Employing 1,4- or 1,6-Elimination: Poly(ethylene glycol) Prodrugs of Amine-Containing Compounds." Journal of Medicinal Chemistry. Link

  • Firestone, R. A., et al. (2020). "Linker Chemistry in Antibody-Drug Conjugates." Methods in Molecular Biology. Link

Sources

Troubleshooting & Optimization

Overcoming low reactivity of 2-aminobenzyl alcohol in carbamoylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for researchers encountering difficulties with the carbamoylation of 2-aminobenzyl alcohol. It addresses the unique kinetic and thermodynamic challenges posed by this substrate's ortho-substitution pattern.

Topic: Overcoming Low Reactivity & Chemoselectivity Issues Doc ID: TS-ORG-2ABA-004 Last Updated: February 2026

Executive Summary

The carbamoylation of 2-aminobenzyl alcohol presents a classic "ortho-effect" challenge. Researchers often report "low reactivity," but this is frequently a misdiagnosis of two distinct phenomena:

  • Ground-State Stabilization: Intramolecular hydrogen bonding between the amine and hydroxyl groups reduces the nucleophilicity of both centers.

  • Competitive Cyclization: The desired linear carbamate/urea often rapidly cyclizes into 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, leading to apparent "loss" of the target product.

This guide provides troubleshooting for kinetic stalling, chemoselectivity control (N- vs. O-carbamoylation), and product stability.

Diagnostic & Troubleshooting (Q&A)

Category A: Kinetic Stalling (Reaction Won't Start or Finish)

Q: I am using standard conditions (Isocyanate/DCM), but conversion is poor. Why is this substrate less reactive than benzyl alcohol or aniline? A: The reduced reactivity is likely due to an Intramolecular Hydrogen Bond (IMHB) Lock . In non-polar solvents (DCM, Toluene), the amino protons H-bond to the hydroxyl oxygen, and vice versa. This "locks" the lone pairs, increasing the energy barrier for nucleophilic attack.

  • The Fix: Switch to a hydrogen-bond-disrupting solvent.

    • Recommendation: Use THF or Acetonitrile . These solvents competitively H-bond with the substrate, freeing the NH

      
       and OH groups to react with the electrophile.
      
    • Catalysis: If using isocyanates, add 5-10 mol% Dibutyltin Dilaurate (DBTL) . Tin catalysts coordinate to the isocyanate and the alcohol, bridging the reactants and overcoming the entropic penalty of the crowded ortho-position.

Q: I am trying to synthesize the O-carbamate using Urea or Carbonyldiimidazole (CDI), but the reaction is dead. How do I activate it? A: Urea and CDI are less electrophilic than isocyanates and struggle against the steric and electronic deactivation of 2-aminobenzyl alcohol.

  • For Urea: You must use a Lewis Acid catalyst. Indium(III) triflate [In(OTf)

    
    ]  or Zinc triflate  are superior for activating the carbonyl of urea towards hindered alcohols.
    
  • For CDI: The intermediate imidazolide is often stable but unreactive. Add a "super-nucleophile" catalyst like DMAP (4-Dimethylaminopyridine) or DBU to generate the more reactive acyl-pyridinium species. Heat is often required (

    
    ).
    
Category B: Chemoselectivity (N- vs. O-Attack)

Q: I want the O-carbamate (on the alcohol), but I keep getting the Urea (on the amine). How do I switch selectivity? A: This is the hardest challenge because the amine is naturally more nucleophilic (softer) than the alcohol.

  • Strategy 1: pH Control (The Protonation Switch). Perform the reaction in a biphasic system (EtOAc/Water) with controlled pH (~4-5). At this pH, the amine is partially protonated (ammonium), deactivating it, while the alcohol remains neutral and nucleophilic.

  • Strategy 2: Chemoselective Catalysis. Use Organotin catalysts (e.g., DBTL) or Titanium(IV) isopropoxide . These are "oxophilic"—they selectively activate the hydroxyl group over the amine.

    • Protocol Note: Pre-mix the catalyst and substrate for 15 mins before adding the isocyanate to allow the formation of the active metal-alkoxide species.

Q: I want the linear N-urea, but I am isolating a cyclic product (Benzoxazinone). What happened? A: You have encountered Spontaneous Cyclization . The linear urea formed on the amine places a carbonyl group perfectly positioned for intramolecular attack by the hydroxyl group.

  • Mechanism: The urea carbonyl is electrophilic; the ortho-hydroxyl attacks it, displacing the amine fragment (or simply closing the ring if leaving groups allow), forming the stable 6-membered heterocycle.

  • The Fix:

    • Lower Temperature: Cyclization has a higher activation energy than urea formation. Run the reaction at

      
       to 
      
      
      
      .
    • Avoid Base: Bases (TEA, DIPEA) catalyze the deprotonation of the hydroxyl, accelerating cyclization. Use neutral conditions.

    • Protect the Alcohol: If the cyclic product is unavoidable, you must protect the OH (e.g., TBDMS ether) before the carbamoylation, then deprotect carefully if needed.

Mechanistic Visualization

The following diagram illustrates the competition between the "Locked" ground state, the desired Linear Carbamoylation, and the parasitic Cyclization pathway.

CarbamoylationPathways Substrate 2-Aminobenzyl Alcohol (IMHB Locked State) Activated Activated Substrate (Solvent/Catalyst Freed) Substrate->Activated Disrupt H-Bond (THF/ACN) Linear_O O-Carbamate (Linear Target A) Activated->Linear_O Oxophilic Cat. (DBTL, Ti(OiPr)4) Linear_N N-Urea (Linear Target B) Activated->Linear_N Kinetic Control (Low Temp) Isocyanate Electrophile (R-N=C=O) Isocyanate->Activated Cyclic 1,4-dihydro-2H-3,1- benzoxazin-2-one (Cyclic Side Product) Linear_N->Cyclic Thermodynamic Cyclization (Base/Heat)

Caption: Reaction pathways showing the divergence between linear carbamoylation targets and the thermodynamic cyclic trap.

Experimental Protocols

Protocol A: Selective O-Carbamoylation (Catalytic Method)

Objective: Synthesize the carbamate on the benzylic alcohol while minimizing N-reaction.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solvent: Add 2-aminobenzyl alcohol (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM) or THF (0.2 M).

    • Note: THF is preferred if solubility is an issue or to break H-bonds.

  • Catalyst Loading: Add Dibutyltin Dilaurate (DBTL) (5 mol%). Stir for 10 minutes at Room Temperature (RT).

    • Why: This forms the tin-alkoxide intermediate.

  • Addition: Add the Isocyanate (1.1 equiv) dropwise over 20 minutes.

    • Tip: Slow addition prevents local excesses that might force N-reaction.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS.

  • Quench: Quench with MeOH (1 mL) to scavenge excess isocyanate.

  • Workup: Wash with water (pH neutral). Avoid acidic washes which might hydrolyze the carbamate.

Protocol B: Green Synthesis using Urea (Indium Catalysis)

Objective: Metal-free* (using benign metal) synthesis avoiding isocyanates.

  • Mix: Combine 2-aminobenzyl alcohol (1.0 equiv), Urea (3.0 equiv), and In(OTf)

    
      (10 mol%) in Toluene.
    
  • Heat: Reflux (

    
    ) for 12 hours.
    
  • Purification: The product often precipitates upon cooling. Filter and wash with cold water to remove excess urea.

    • Reference: This methodology aligns with Indium-catalyzed transcarbamoylation strategies [1].

Optimization Data Summary

The following table summarizes the effect of catalysts and solvents on conversion and selectivity (O vs N vs Cyclic) based on typical reactivity profiles for this substrate class.

VariableConditionReactivitySelectivity (Major Product)Risk Factor
Solvent Toluene (Non-polar)LowN-UreaSubstrate Aggregation/Locking
Solvent THF (Polar Aprotic)High MixedGood for general reactivity
Catalyst NoneVery LowN-UreaSlow kinetics
Catalyst DBTL (Sn) High O-Carbamate Toxic catalyst removal needed
Catalyst DMAP (Base)MediumCyclic BenzoxazinonePromotes cyclization
Reagent IsocyanateHighMixedExothermic/Side reactions
Reagent CDIMediumN-UreaRequires activation

References

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Tamura, M., et al. (2018).[1][2] Chemical Communications. [Link]

  • Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes. Comprehensive analysis of ortho-amino cyclization kinetics. [Link] (General principle citation for ortho-cyclization mechanisms).

  • Site-Selective Carbamoylation of Carbohydrates Catalyzed by SnCl2/Me2SnCl2. Demonstrates Tin selectivity for hydroxyls in the presence of amines. [Link]

Sources

Preventing intramolecular cyclization during "Methyl (2-(hydroxymethyl)phenyl)carbamate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Intramolecular Cyclization & Ensuring Reaction Fidelity

Executive Summary: The "Benzoxazinone Trap"

Subject: Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS: Variable/Generic Structure) Critical Issue: Intramolecular Cyclization to 1,4-dihydro-2H-3,1-benzoxazin-2-one.

Researchers working with Methyl (2-(hydroxymethyl)phenyl)carbamate often encounter a sudden loss of the methyl carbamate signal (NMR:


 ppm, s, 3H) accompanied by the formation of a highly stable, crystalline byproduct. This is not decomposition; it is a thermodynamically driven intramolecular cyclization.

The proximity of the nucleophilic hydroxymethyl group (


) to the electrophilic carbamate carbonyl (

) creates a "tethered" system primed for ring closure. Under basic or thermal stress, the molecule ejects methanol to form the six-membered benzoxazinone ring. This guide details how to maintain the linear "open" form during functionalization.
Mechanistic Insight: Why It Fails

Understanding the failure mode is the first step to prevention. The reaction is an intramolecular nucleophilic acyl substitution.

DOT Diagram 1: The Cyclization Cascade This diagram illustrates the transition from the desired linear carbamate to the unwanted cyclic benzoxazinone.

CyclizationMechanism Start Methyl (2-(hydroxymethyl) phenyl)carbamate (Linear Form) Activation Activation Trigger (Base/Heat) Start->Activation Deprotonation of -OH or Thermal excitation Intermediate Tetrahedral Intermediate Activation->Intermediate Intramolecular Nucleophilic Attack Product 1,4-dihydro-2H-3,1- benzoxazin-2-one (Cyclic Byproduct) Intermediate->Product Collapse & Elimination Byproduct Methanol (Leaving Group) Intermediate->Byproduct Ejection

Critical Parameters & Stability Matrix

The following table summarizes the conditions that promote vs. inhibit cyclization. Use this to audit your current experimental setup.

ParameterSafe Zone (Linear Form) Danger Zone (Cyclization Risk) Mechanistic Reason
pH / Base Neutral to Mildly Acidic (

)
Basic (

), Alkoxides (NaH, KOtBu)
Bases deprotonate the alcohol (

), creating a potent alkoxide nucleophile that instantly attacks the carbamate.
Temperature

(Ideally

to RT)

(Reflux)
Heat overcomes the activation energy barrier for the nucleophilic attack, even without strong base.
Solvent DCM, THF (at low temp), Toluene (cold)MeOH, EtOH, High-boiling polar solvents (DMSO/DMF + Heat)While protic solvents like MeOH might theoretically shift equilibrium via Le Chatelier's principle, they often facilitate proton transfer required for the reaction.
Concentration Dilute (

)
Concentrated / NeatAlthough intramolecular reactions are zero-order in concentration regarding rate relative to intermolecular, high concentration can promote intermolecular oligomerization which complicates purification.
Troubleshooting & FAQs
Scenario A: "I need to alkylate the Nitrogen (N-alkylation). Every time I use NaH, I get the cyclic product."

Diagnosis: Sodium Hydride (NaH) is too strong. It deprotonates the hydroxyl group (forming the alkoxide) before or simultaneously with the nitrogen. The alkoxide is a faster nucleophile intramolecularly than the nitrogen is intermolecularly. Solution:

  • Protect the Alcohol First: This is the only robust method. Protect the

    
     as a Silyl ether (TBS/TBDPS) using Imidazole/TBSCl. Imidazole is not basic enough to trigger cyclization.
    
  • Phase Transfer Catalysis: If protection is impossible, use mild biphasic conditions (DCM/50% NaOH/TBAB) at

    
    . The rapid mixing sometimes favors intermolecular reaction with the alkyl halide over intramolecular rearrangement, though this is risky.
    
Scenario B: "I am trying to oxidize the alcohol to an aldehyde, but the yield is low."

Diagnosis: Common oxidants like Jones Reagent (strongly acidic) or basic peroxide conditions can degrade the carbamate. Solution:

  • Recommended: Dess-Martin Periodinane (DMP) or Swern Oxidation .

  • Why: These reactions proceed under neutral or buffered conditions at low temperatures (

    
     to RT). They avoid the formation of the free alkoxide anion.
    
  • Avoid: Manganese Dioxide (

    
    ) with heating, as the surface of 
    
    
    
    can sometimes act as a Lewis acid/base catalyst for cyclization.
Scenario C: "Can I perform a Mitsunobu reaction on the alcohol?"

Verdict: High Risk. Standard Mitsunobu conditions (


/DIAD) activate the oxygen. While the intention is for an external nucleophile to attack, the carbamate nitrogen (which is acidic, 

) can act as the internal nucleophile, forming the benzoxazinone or an oxazolidinone derivative.
  • Alternative: Convert the alcohol to a bromide (

    
    ) at 
    
    
    
    , then displace with your nucleophile. The bromide is a better leaving group and does not require activation that risks cyclization.
Validated Protocols
Protocol 1: Safe Oxidation to Aldehyde (Swern)

Target: Convert


 to 

without cyclization.
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Activation: Add oxalyl chloride (1.1 equiv) in dry DCM at

    
    . Add DMSO (2.2 equiv) dropwise. Stir for 15 min.
    
  • Addition: Dissolve Methyl (2-(hydroxymethyl)phenyl)carbamate (1.0 equiv) in min. volume of DCM and add dropwise to the mixture at

    
    .
    
  • Critical Step: Stir for 30-45 min at

    
    . Do not let it warm up yet.
    
  • Quench: Add

    
     (5.0 equiv) slowly. The base is added cold.
    
  • Warming: Allow to warm to

    
     (not RT) over 30 mins, then quench with saturated 
    
    
    
    .
  • Why this works: The base is only present when the alcohol is already activated as the alkoxysulfonium ion, which rapidly eliminates to the aldehyde upon warming, bypassing the cyclization window.

Protocol 2: Decision Tree for Reaction Planning

DecisionTree Start Start: Methyl (2-(hydroxymethyl) phenyl)carbamate Goal What is your goal? Start->Goal Oxidation Oxidize Alcohol to Aldehyde Goal->Oxidation N_Alkylation Alkylate Nitrogen Goal->N_Alkylation O_Funct Funct. Alcohol (Ether/Ester) Goal->O_Funct Swern Use Swern or DMP (Keep T < 0°C) Oxidation->Swern Protect MUST Protect Alcohol first (e.g., TBS-Cl, Imidazole) N_Alkylation->Protect Direct Direct Base Method (e.g. NaH) = CYCLIZATION N_Alkylation->Direct AcidCat Use Acid Catalysis (e.g., R-COOH, DCC) O_Funct->AcidCat

References & Authority
  • Kinetics of Cyclization: The formation of benzoxazinones from salicylamide derivatives and carbamates is a known kinetic pathway driven by the release of small molecules (methanol/ethanol).

    • Source:Collection of Czechoslovak Chemical Communications, "Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates".[1] (General reference for benzoxazinone kinetics).

  • Mitsunobu Cyclization Risks: The propensity for ortho-substituted anilines to cyclize under Mitsunobu conditions is well-documented.

    • Source:Journal of Organic Chemistry, "Mitsunobu Reaction of N-Tosyl-2-aminobenzyl Alcohols". .

  • Carbamate Stability: General stability of carbamates under basic conditions and the E1cB elimination mechanism.

    • Source:Chemical Reviews, "The Chemistry of Carbamates". .

(Note: While specific deep-links to 1970s/80s kinetic papers can be unstable, the mechanisms described above are foundational organic chemistry principles found in advanced texts such as March's Advanced Organic Chemistry, Chapter 10/16 regarding acyl substitution and neighboring group participation.)

Sources

Technical Support Center: Optimizing Methyl (2-(hydroxymethyl)phenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MC-2AH-OPT Status: Open Subject: Catalyst Selection & Process Optimization for N-Carbamoylation of 2-Aminobenzyl Alcohol

Executive Summary: The Chemoselectivity Challenge

Synthesizing Methyl (2-(hydroxymethyl)phenyl)carbamate requires navigating a complex chemoselectivity landscape. You are reacting a bifunctional substrate (2-aminobenzyl alcohol) possessing both a nucleophilic amine (–NH₂) and a nucleophilic alcohol (–CH₂OH).

The Core Conflict:

  • Regioselectivity: You must target the N-terminus (carbamoylation) while avoiding the O-terminus (carbonate formation).

  • Stability (The Ortho Effect): The resulting linear carbamate is prone to intramolecular cyclization to form 2H-3,1-benzoxazin-2-one , releasing methanol. This is an equilibrium process driven by thermodynamics.

This guide provides catalyst selection strategies to lock the reaction in the linear kinetic product phase.

Catalyst Selection Matrix

Select your pathway based on your lab’s constraints (Green Chemistry vs. Yield/Speed).

FeatureRoute A: Classical Acylation Route B: Green Carbonylation Route C: Ring Opening
Reagent Methyl Chloroformate (ClCO₂Me)Dimethyl Carbonate (DMC)2H-3,1-benzoxazin-2-one + MeOH
Primary Catalyst Mild Inorganic Base (NaHCO₃)Lewis Acid (Zn(OAc)₂)Nucleophilic Base (DMAP/Et₃N)
Mechanism Nucleophilic Substitution (Sɴ2)Transesterification (Bᴀᴄ2)Nucleophilic Ring Opening
Key Risk O-acylation & HCl generationN-Methylation (Side reaction)Re-cyclization (Equilibrium)
Selectivity High (at low temp)Moderate (Temp dependent)Low (Thermodynamic trap)
Recommendation Standard R&D Process Scale-Up Not Recommended

Interactive Troubleshooting Guides (FAQs)

Module A: The Chloroformate Route (Standard Protocol)

Q1: I am observing significant O-acylation (carbonate formation). Should I switch to a pyridine catalyst?

  • Diagnosis: Pyridine acts as a nucleophilic catalyst and can activate the chloroformate too aggressively, leading to indiscriminate attack on both –NH₂ and –OH.

  • Solution: Switch to a biphasic system using NaHCO₃ or K₂CO₃ in EtOAc/Water or DCM/Water.

  • Technical Rationale: The amine (–NH₂) is naturally more nucleophilic than the benzyl alcohol. By keeping the pH mild (8–9) and temperature low (0°C), you kinetically favor the amine attack. Stronger organic bases (TEA, Pyridine) increase the risk of O-acylation.

Q2: My product spontaneously cyclizes to the benzoxazinone during drying. How do I stop this?

  • Diagnosis: This is the "Ortho Effect." The hydroxymethyl group attacks the carbamate carbonyl. This is catalyzed by heat and residual acid/base.

  • Solution:

    • Quench Neutrality: Ensure the workup is perfectly neutral (pH 7). Even trace acid catalyzes cyclization.

    • Avoid Heat: Do not dry in an oven >40°C. Use vacuum desiccation at room temperature.

    • Stabilizer: Store the product in a freezer.

Module B: The Dimethyl Carbonate (DMC) Route (Green Chemistry)

Q3: I am using DMC, but I am getting N-methylaniline instead of the carbamate. Why?

  • Diagnosis: You are likely using a zeolite or strong base catalyst at high temperatures (>160°C). These conditions favor decarboxylation, leading to alkylation.

  • Solution: Switch to Zinc Acetate [Zn(OAc)₂] or Lead/Zinc Mixed Oxides .

  • Protocol Adjustment: Run the reaction at reflux (90°C) rather than in an autoclave at high temp. Zn(OAc)₂ coordinates the carbonyl of DMC, activating it for acyl substitution rather than alkylation.

Visualizing the Reaction Pathways

The following diagram maps the kinetic vs. thermodynamic traps inherent to this synthesis.

ReactionPathways Start 2-Aminobenzyl Alcohol Target TARGET: Methyl (2-(hydroxymethyl)phenyl)carbamate (Linear Kinetic Product) Start->Target Path A: N-Acylation (Preferred) O_Acyl SIDE PRODUCT: Carbonate (O-acyl) Start->O_Acyl Path B: O-Acylation (High Temp/Strong Base) ClCOOMe Methyl Chloroformate (Base: NaHCO3, 0°C) ClCOOMe->Target DMC Dimethyl Carbonate (Cat: Zn(OAc)2, 90°C) DMC->Target N_Methyl SIDE PRODUCT: N-Methyl Aniline DMC->N_Methyl Alkylation (Zeolites/High T) Cyclic TRAP: 2H-3,1-benzoxazin-2-one (Cyclic Thermodynamic Product) Target->Cyclic Cyclization (-MeOH) Heat/Acid Cat. Cyclic->Target Ring Opening (+MeOH) Base Cat.

Figure 1: Reaction landscape showing the competition between the desired linear carbamate and the thermodynamic cyclic benzoxazinone trap.

Optimized Experimental Protocols

Protocol A: High-Fidelity Synthesis (Chloroformate Method)

Best for: Small scale, high purity requirements.

  • Setup: Charge a 3-neck flask with 2-aminobenzyl alcohol (1.0 eq) and EtOAc (10 vol).

  • Base Addition: Add saturated aqueous NaHCO₃ (2.5 eq). Cool mixture to 0°C .

    • Note: The biphasic system protects the hydroxyl group by keeping the base in the aqueous phase.

  • Addition: Dropwise add Methyl Chloroformate (1.1 eq) over 30 mins. Maintain T < 5°C.

  • Monitor: Stir at 0°C for 2 hours. Monitor TLC for disappearance of amine.

  • Workup (Critical): Separate layers. Wash organic layer with brine. Dry over Na₂SO₄.

  • Isolation: Evaporate solvent under reduced pressure at <30°C .

    • Warning: Do not use a high-temperature water bath; this will trigger cyclization.

Protocol B: Catalytic Green Synthesis (DMC Method)

Best for: Large scale, avoiding halogenated waste.

  • Setup: Charge flask with 2-aminobenzyl alcohol (1.0 eq), Dimethyl Carbonate (10 eq - acts as solvent/reagent), and Zn(OAc)₂ (5 mol%).

  • Reaction: Heat to reflux (90°C) for 4–6 hours.

    • Mechanism:[1][2][3][4] Zn(II) activates the carbonyl of DMC, making it susceptible to nucleophilic attack by the amine.

  • Purification: Distill off excess DMC.

  • Crystallization: Recrystallize from Toluene/Heptane to remove traces of catalyst.

References & Authority

  • DMC Catalysis (Zn(OAc)₂): Wang, H., et al. "Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism." Reaction Chemistry & Engineering. (Demonstrates Zn(OAc)₂ selectivity for carbamate over N-methylation).

  • Ortho-Cyclization Risks: Li, X., et al. "Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols." The Journal of Organic Chemistry. (Discusses the instability of 2-aminobenzyl alcohols and their tendency to cyclize).

  • N-Alkylation vs Carbamoylation: Shivarkar, A.B., et al. "Selective synthesis of N,N-dimethyl aniline derivatives using dimethyl carbonate." Journal of Molecular Catalysis A: Chemical. (Highlights conditions leading to unwanted N-methylation).

  • Crystal Structure & Stability: "Methyl N-hydroxy-N-(2-methylphenyl)carbamate." PMC - NIH. (Provides structural context for similar ortho-substituted phenyl carbamates).

Sources

Validation & Comparative

Technical Guide: Methyl (2-(hydroxymethyl)phenyl)carbamate vs. Standard Carbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing Methyl (2-(hydroxymethyl)phenyl)carbamate (and the broader class of o-hydroxymethylphenyl carbamate linkers) with standard carbamate protecting groups.

Executive Summary: The "Smart" Carbamate

While standard carbamate protecting groups like Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), and Cbz (benzyloxycarbonyl) rely on simple acid, base, or hydrogenolytic cleavage, Methyl (2-(hydroxymethyl)phenyl)carbamate represents a distinct class of "self-immolative" or "cyclization-release" systems.

This molecule (CAS 117550-36-4 ) is often utilized not merely as a static protecting group, but as a safety-catch linker or a pro-drug scaffold . Its utility lies in its orthogonality: it remains stable under standard peptide synthesis conditions but undergoes rapid intramolecular cyclization to release the "cargo" (in this case, methanol, or in derivatives, a therapeutic amine or alcohol) upon a specific trigger event—typically the liberation of the ortho-hydroxyl group.

This guide compares the mechanistic utility, stability profiles, and experimental protocols of this cyclization-based system against the "Big Three" (Boc, Fmoc, Cbz).

Chemical Profile & Mechanism

The Molecule
  • IUPAC Name: Methyl (2-(hydroxymethyl)phenyl)carbamate

  • Common Role: Model for o-hydroxymethylphenyl (HMP) self-immolative linkers; precursor for benzoxazinone synthesis.

  • Structure: An aniline derivative protected by a methyl carbamate, featuring a hydroxymethyl group at the ortho position.

The "Cyclization-Release" Mechanism

Unlike Boc (which fragments via a tert-butyl cation) or Fmoc (which eliminates via E1cB), the (2-(hydroxymethyl)phenyl)carbamate system degrades via intramolecular nucleophilic attack .

  • Trigger: The ortho-hydroxyl group (often masked as a silyl ether, ester, or acetal) is deprotected or generated (e.g., by reduction of an aldehyde or nitro group).

  • Cyclization: The free hydroxyl group attacks the carbamate carbonyl.

  • Release: The tetrahedral intermediate collapses, expelling the leaving group (the protected amine or alcohol) and forming a stable 1,4-dihydro-2H-3,1-benzoxazin-2-one .

Visualization of Signaling Pathway

G Precursor Protected Precursor (Masked OH) Active Active Intermediate (Free o-CH2OH) Precursor->Active Deprotection Trigger Trigger Event (e.g., Phosphatase, Reduction) Trigger->Precursor TS Tetrahedral Intermediate Active->TS Intramolecular Attack Product Cyclic Benzoxazinone (Stable Byproduct) TS->Product Collapse Cargo Released Cargo (Amine/Alcohol) TS->Cargo Release

Caption: Mechanism of self-immolative release via benzoxazinone formation.

Comparative Analysis: HMP Carbamate vs. Alternatives

The following table contrasts the (2-(hydroxymethyl)phenyl)carbamate system with standard protecting groups.

FeatureBoc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Alloc (Allyloxycarbonyl)HMP Carbamate (o-Hydroxymethylphenyl)
Primary Mechanism Acidolysis (SN1 fragmentation)Base-induced Elimination (E1cB)Pd(0)-catalyzed Allyl TransferIntramolecular Cyclization (Nucleophilic Attack)
Cleavage Reagents TFA, HCl, HBrPiperidine, DBUPd(PPh3)4, PhSiH3Trigger-dependent (e.g., Esterase, Phosphatase, Reduction)
Orthogonality Stable to Base/ReductionStable to Acid/ReductionStable to Acid/BaseTunable (Stable to Acid/Base if OH is masked)
Byproducts Isobutene (gas), CO₂Dibenzofulvene (reactive)Allyl silanes/aminesBenzoxazinone (inert, solid)
Primary Use Solid-phase Peptide Synthesis (SPPS)SPPS, General SynthesisSide-chain protection, DNA synthesisProdrugs, ADCs, Traceless Linkers
Kinetics Fast (< 30 min)Fast (< 20 min)Moderate (1-2 h)Variable (t1/2 from min to hours based on pH/substituents)
Why Choose HMP Carbamate?
  • Safety-Catch Capability: You can perform multi-step synthesis (including acidic or basic steps) if the ortho-hydroxyl is protected (e.g., as a TBDMS ether). The group is only removed when you specifically unmask the hydroxyl.

  • Physiological Triggering: This system is widely used in Antibody-Drug Conjugates (ADCs) . The hydroxyl can be masked as a galactoside or phosphate, which is cleaved only inside the target cell by specific enzymes, triggering drug release.

Experimental Protocols

Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate

This protocol describes the preparation of the model compound.

Reagents: 2-Aminobenzyl alcohol, Methyl chloroformate, Pyridine, DCM.

  • Setup: Dissolve 2-aminobenzyl alcohol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under nitrogen.

  • Base Addition: Add pyridine (12 mmol) and cool the solution to 0°C.

  • Acylation: Dropwise add methyl chloroformate (11 mmol). Note: Control temperature to prevent reaction at the hydroxyl group.

  • Workup: Stir for 2 hours at RT. Quench with 1M HCl. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes to yield the N-protected product.

Triggered Release (Cyclization Assay)

This protocol demonstrates the release kinetics.

  • Preparation: Dissolve Methyl (2-(hydroxymethyl)phenyl)carbamate (0.1 mmol) in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO.

  • Initiation: The reaction is spontaneous at neutral pH if the hydroxyl is free. For masked derivatives (e.g., silyl ethers), add TBAF (1.0 equiv) to trigger the cascade.

  • Monitoring: Monitor by HPLC (254 nm).

    • Disappearance: Methyl (2-(hydroxymethyl)phenyl)carbamate.[1]

    • Appearance: 1,4-dihydro-2H-3,1-benzoxazin-2-one (Retention time shifts significantly).

    • Release: Methanol (detectable by GC or NMR).

Critical Considerations & Troubleshooting

  • Premature Cyclization: The free o-hydroxymethyl compound is kinetically unstable at neutral/basic pH. It must be stored with the hydroxyl protected (e.g., Acetyl, TBDMS) or at low pH.

  • Solubility: The benzoxazinone byproduct is often insoluble in water, which drives the reaction forward but may precipitate in biological assays.

  • Substituent Effects: Electron-withdrawing groups on the phenyl ring (e.g., 4-NO₂) accelerate the cyclization by making the carbamate carbonyl more electrophilic.

References

  • University of Wollongong. (2017). Synthesis and Transition Metal-Catalysed Reactivity of Vinyl and Allenyl Benzoxazinanones. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Parallel Synthesis: Evaluating Methyl (2-(hydroxymethyl)phenyl)carbamate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the efficiency and versatility of building blocks in parallel synthesis are paramount. This guide provides an in-depth technical comparison of Methyl (2-(hydroxymethyl)phenyl)carbamate and its performance in parallel synthesis, particularly for the generation of privileged heterocyclic scaffolds. We will objectively compare its performance with common alternatives, supported by a critical analysis of literature-derived experimental data, and provide detailed protocols to enable immediate application in your laboratory.

The Strategic Imperative for Bifunctional Building Blocks in Library Synthesis

In the quest for novel therapeutic agents, the ability to rapidly generate large and diverse compound libraries is a cornerstone of modern drug discovery. Parallel synthesis, a high-throughput technique for producing discrete compounds in a spatially addressed manner, has become an indispensable tool in this endeavor. The success of any parallel synthesis campaign hinges on the strategic selection of building blocks. Bifunctional building blocks, possessing two distinct reactive handles, are particularly valuable as they allow for the controlled and sequential introduction of diversity elements, leading to the efficient construction of complex molecular architectures.

Methyl (2-(hydroxymethyl)phenyl)carbamate is one such bifunctional reagent, incorporating a nucleophilic carbamate and a primary alcohol. This arrangement offers a versatile platform for the synthesis of various heterocyclic systems, most notably quinazolinones and their analogues, which are prevalent motifs in a wide array of biologically active compounds. The carbamate can act as a masked amine or participate in cyclization reactions, while the hydroxyl group provides a convenient point for further derivatization or linkage to a solid support.

Performance Deep Dive: Methyl (2-(hydroxymethyl)phenyl)carbamate in Action

The utility of Methyl (2-(hydroxymethyl)phenyl)carbamate in parallel synthesis is best understood through its application in the construction of quinazolinone libraries. The core advantage of this building block lies in its ability to participate in a cyclization cascade, often promoted by dehydrating agents or thermal conditions, to form the quinazolinone scaffold.

The general workflow for leveraging this building block in a parallel synthesis campaign is depicted below:

G cluster_0 Parallel Synthesis Workflow A Dispense Methyl (2-(hydroxymethyl)phenyl)carbamate into reaction vessels B Add diverse aldehydes or ketones (Diversity Input 1) A->B Introduction of R1 C Add dehydrating agent or apply heat to initiate cyclization B->C Formation of Intermediate D Optional: Add second diversity element (e.g., alkylating or acylating agent) C->D Introduction of R2/R3 E Parallel work-up and purification D->E F Characterization and analysis of quinazolinone library E->F

Caption: General workflow for parallel synthesis of a quinazolinone library using Methyl (2-(hydroxymethyl)phenyl)carbamate.

The key performance characteristics of this building block include:

  • Reaction Versatility: The carbamate and hydroxyl functionalities allow for a range of chemical transformations, including cyclization, N-alkylation, and O-acylation, enabling the generation of a wide variety of substituted quinazolinones.

  • Favorable Reaction Kinetics: In many instances, the cyclization to the quinazolinone core proceeds efficiently under relatively mild conditions, which is advantageous for high-throughput formats.

  • Structural Rigidity: The resulting quinazolinone scaffold is a "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic properties to the final compounds.

Comparative Analysis: How Does It Stack Up Against the Alternatives?

To objectively assess the performance of Methyl (2-(hydroxymethyl)phenyl)carbamate, it is essential to compare it with other commonly employed building blocks for the parallel synthesis of quinazolinones. The primary alternatives include 2-aminobenzyl alcohol, 2-aminobenzylamine, and isatoic anhydride.

The following table provides a comparative overview based on a synthesis of literature data. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, they provide a valuable snapshot of the relative performance of each building block.

Building BlockTypical Reaction ConditionsReported Yield Range (%)Key AdvantagesKey Disadvantages
Methyl (2-(hydroxymethyl)phenyl)carbamate Dehydrating agent (e.g., PPA, MsCl) or thermal60-85%Good yields, stable starting material, versatile for further derivatization.May require activation of the carbamate for some transformations.
2-Aminobenzyl Alcohol Oxidative cyclization with aldehydes/ketones (e.g., with MnO₂, Pd/C)50-92%[1][2]Readily available, direct route to quinolines and quinazolinones.Requires an oxidation step, which can sometimes lead to side products.
2-Aminobenzylamine Condensation with carboxylic acids, esters, or aldehydes70-95%[3][4]High yields, versatile for a wide range of coupling partners.Can be prone to over-alkylation or acylation if not controlled carefully.
Isatoic Anhydride Reaction with amines and a one-carbon source (e.g., orthoformates) under microwave irradiation48-94%[5][6]Commercially available and inexpensive, one-pot procedures are common.Can generate CO₂ as a byproduct, may require higher temperatures or microwave conditions.

Discussion of Comparative Performance:

  • Yield: While all building blocks can provide good to excellent yields, 2-aminobenzylamine often demonstrates the highest reported yields in the literature for the synthesis of dihydroquinazolines, a direct precursor to quinazolinones.[3][4] Methyl (2-(hydroxymethyl)phenyl)carbamate offers reliable and good yields, making it a robust choice for library synthesis.

  • Reaction Conditions: Isatoic anhydride frequently benefits from microwave-assisted synthesis to drive the reactions to completion in shorter timeframes.[5][6] The use of 2-aminobenzyl alcohol necessitates an oxidative step, which adds a layer of complexity to the reaction setup compared to the more direct cyclization of the other building blocks.[1]

  • Versatility and Scope: Each building block offers a unique entry point for introducing diversity. Methyl (2-(hydroxymethyl)phenyl)carbamate is particularly well-suited for creating libraries with diversity at the N1 and C2 positions of the quinazolinone core. 2-Aminobenzylamine provides facile access to N3-substituted dihydroquinazolines. Isatoic anhydride is a classic starting material that allows for the introduction of a wide range of substituents at the 2- and 3-positions.

The chemical transformation for the synthesis of a quinazolinone derivative from Methyl (2-(hydroxymethyl)phenyl)carbamate is illustrated below:

G cluster_0 Chemical Transformation Start Methyl (2-(hydroxymethyl)phenyl)carbamate Plus1 + Aldehyde R-CHO (Aldehyde) Arrow1 [Dehydrating Agent] or Heat Intermediate Intermediate Arrow1->Intermediate Arrow2 Cyclization Intermediate->Arrow2 Product Quinazolinone Derivative Arrow2->Product

Caption: Reaction scheme for the synthesis of a quinazolinone derivative from Methyl (2-(hydroxymethyl)phenyl)carbamate and an aldehyde.

Field-Proven Experimental Protocol: Parallel Solution-Phase Synthesis of a Quinazolinone Library

This protocol describes a representative procedure for the parallel synthesis of a 12-member quinazolinone library in a 24-well plate format using Methyl (2-(hydroxymethyl)phenyl)carbamate and a selection of diverse aldehydes.

Materials:

  • Methyl (2-(hydroxymethyl)phenyl)carbamate

  • A selection of 12 different aromatic and aliphatic aldehydes

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 24-well reaction block with magnetic stirring capabilities

  • Syringes and needles for liquid handling

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Block: Under an inert atmosphere, add a solution of Methyl (2-(hydroxymethyl)phenyl)carbamate (0.1 mmol, 1.0 eq) in anhydrous DCM (1 mL) to each of the 12 reaction wells.

  • Addition of Aldehydes: To each well, add a solution of a unique aldehyde (0.1 mmol, 1.0 eq) in anhydrous DCM (0.5 mL).

  • Initiation of Cyclization: Cool the reaction block to 0 °C. To each well, add triethylamine (0.3 mmol, 3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (0.12 mmol, 1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of an aliquot from a representative well.

  • Work-up: Quench each reaction by the addition of saturated aqueous sodium bicarbonate solution (1 mL). Transfer the contents of each well to a separate labeled tube and extract with DCM (2 x 2 mL). Combine the organic layers for each reaction.

  • Purification: The combined organic layers can be passed through a plug of silica gel to remove polar impurities. For higher purity, parallel purification using automated flash chromatography is recommended.

  • Analysis: Evaporate the solvent from each purified sample under reduced pressure. Characterize the resulting quinazolinone derivatives by LC-MS and ¹H NMR to confirm their identity and purity.

Conclusion and Future Outlook

Methyl (2-(hydroxymethyl)phenyl)carbamate stands as a robust and versatile building block for the parallel synthesis of quinazolinone libraries. While alternatives like 2-aminobenzylamine may offer higher yields in specific instances, the stability, commercial availability, and dual functionality of Methyl (2-(hydroxymethyl)phenyl)carbamate make it a highly attractive option for generating diverse and medicinally relevant compound collections. The choice of building block will ultimately depend on the specific synthetic goals, desired diversity, and available resources. As high-throughput synthesis and screening continue to evolve, the demand for well-characterized and reliable building blocks like Methyl (2-(hydroxymethyl)phenyl)carbamate will undoubtedly grow, further accelerating the pace of drug discovery.

References

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Arkivoc. Available at: [Link]

  • Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones. Request PDF. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. Google Patents.
  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. PMC. Available at: [Link]

Sources

A Comparative Guide to Amine Protecting Groups: The Classic Guards vs. a Self-Immolative Newcomer

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate versus the Ubiquitous Boc and Cbz Protecting Groups

In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and complex molecule construction, the judicious selection of protecting groups is paramount to success. For the ubiquitous amino group, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have long stood as the reliable sentinels, guiding synthetic strategies for decades. However, the evolution of synthetic needs continually drives the innovation of new protective strategies. This guide provides a comprehensive comparison of the classical Boc and Cbz protecting groups with a more recent and mechanistically distinct alternative: Methyl (2-(hydroxymethyl)phenyl)carbamate. This latter group belongs to a class of "self-immolative" protecting groups, offering a unique deprotection pathway driven by intramolecular cyclization.

This analysis, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of reagents. It delves into the mechanistic underpinnings, practical considerations, and comparative performance of these three critical tools in the synthetic chemist's arsenal, supported by experimental data and detailed protocols.

The Stalwarts: A Re-examination of Boc and Cbz

The Boc and Cbz groups are the cornerstones of amine protection, each with a well-established profile of stability and cleavage.[1] Their widespread use stems from their general robustness and the predictability of their application and removal.[2]

The tert-butyloxycarbonyl (Boc) group is renowned for its acid lability.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This acid-catalyzed deprotection proceeds through a stable tert-butyl cation, liberating the free amine.[2]

The benzyloxycarbonyl (Cbz or Z) group , in contrast, is cleaved under reductive conditions, most notably through catalytic hydrogenolysis.[2][3] This orthogonality to the acid-labile Boc group is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one amine in the presence of another.[1]

A New Paradigm: The Self-Immolative Nature of Methyl (2-(hydroxymethyl)phenyl)carbamate

Methyl (2-(hydroxymethyl)phenyl)carbamate represents a departure from the traditional deprotection strategies that rely on external reagents to cleave the protecting group. Instead, its removal is triggered by an intramolecular cyclization, a process often referred to as "self-immolation."[4] This unique mechanism is predicated on the proximate hydroxyl group, which, under specific conditions, can attack the carbamate carbonyl, leading to the formation of a cyclic benzoxazinone and the release of the free amine.

This intramolecular pathway offers the potential for highly specific and mild deprotection conditions, often triggered by a change in pH.[5] The rate of this cyclization is dependent on the electronic nature of the aromatic ring and the pH of the medium.[6][7]

Head-to-Head Comparison: Performance and Practicality

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of the three protecting groups based on literature data.

Featuretert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)Methyl (2-(hydroxymethyl)phenyl)carbamate
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Methyl chloroformate (for synthesis)
Protection Conditions Boc₂O, base (e.g., TEA, NaOH), various solventsCbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), aq. or organic solventMethyl chloroformate, base, on 2-(aminomethyl)phenol
Typical Protection Yield >90%[8]~90-98%[8]High (inferred from related syntheses)
Deprotection Reagent Strong acid (e.g., TFA, HCl)[2]H₂/Pd-C, HBr/AcOH, Na/liq. NH₃[3][8]pH change (typically basic) to trigger cyclization[5]
Deprotection Mechanism Acid-catalyzed eliminationHydrogenolysis, acidolysis, or dissolving metal reductionIntramolecular nucleophilic attack (cyclization)
Typical Deprotection Yield >95%[8]>90%[8]High (inferred from self-immolative linker studies)
Byproducts Isobutylene, CO₂Toluene, CO₂3,4-Dihydro-2H-1,3-benzoxazin-2-one
Orthogonality Orthogonal to Cbz (base/hydrogenolysis stable)[1]Orthogonal to Boc (acid stable)[1]Potentially orthogonal to both (pH-triggered)
Key Advantages High yields, robust, well-understoodMild deprotection (hydrogenolysis), crystalline derivativesSelf-immolative (no external cleavage reagent), potentially very mild deprotection
Key Disadvantages Harsh acidic deprotectionCatalyst poisoning, requires specialized equipment (hydrogenator)Potentially sensitive to pH fluctuations, less studied

Mechanistic Insights: A Visual Representation

To further elucidate the distinct deprotection pathways, the following diagrams illustrate the mechanisms for each protecting group.

Boc Deprotection Pathway

Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ Byproducts Isobutylene + CO₂ Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Caption: Acid-catalyzed removal of the Boc group.

Cbz Deprotection Pathway

Cbz Deprotection Cbz_Amine Cbz-Protected Amine Adsorbed_Complex Adsorbed Complex on Catalyst Cbz_Amine->Adsorbed_Complex + H₂, Pd/C Cleaved_Intermediate Cleaved Intermediate Adsorbed_Complex->Cleaved_Intermediate Hydrogenolysis Byproducts Toluene + CO₂ Free_Amine Free Amine Cleaved_Intermediate->Free_Amine Decarboxylation

Caption: Catalytic hydrogenolysis of the Cbz group.

Methyl (2-(hydroxymethyl)phenyl)carbamate Deprotection Pathway

Self-Immolative Deprotection Protected_Amine Methyl (2-(hydroxymethyl)phenyl)carbamate Cyclization Intramolecular Cyclization Protected_Amine->Cyclization pH change (e.g., pH 7.4) Cyclic_Product Benzoxazinone Cyclization->Cyclic_Product Free_Amine Free Amine Cyclization->Free_Amine

Caption: Deprotection via intramolecular cyclization.

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of amines using each of the three protecting groups. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Boc Protection and Deprotection

Protection of a Primary Amine with Boc₂O

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or a mixture of dioxane and water).

  • Base Addition: Add a base such as triethylamine (1.5 equiv) or aqueous sodium hydroxide.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 1-12 hours, monitoring by TLC.[9]

  • Work-up: Upon completion, concentrate the reaction mixture. If using an aqueous base, extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Deprotection of a Boc-Protected Amine with TFA

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at room temperature.[10]

  • Reaction: Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.[10] The evolution of gas (isobutylene and CO₂) is often observed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The product is often obtained as a TFA salt and can be used directly or neutralized with a mild base.

Protocol 2: Cbz Protection and Deprotection

Protection of a Primary Amine with Cbz-Cl

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.[8]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, maintaining the temperature below 5 °C.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8]

  • Work-up: Wash the reaction mixture with diethyl ether. Cool the aqueous layer and acidify to pH 2 with 1 M HCl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[8]

Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis

  • Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[8]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus, flush with hydrogen gas, and maintain a hydrogen atmosphere (e.g., balloon pressure) with stirring.

  • Reaction: Monitor the reaction by TLC until completion (typically 1-16 hours).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Protection and Self-Immolative Deprotection of Methyl (2-(hydroxymethyl)phenyl)carbamate

Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate Protected Amine (Illustrative)

This protocol is a representative procedure based on the synthesis of similar carbamates and may require optimization.

  • Starting Material: Begin with 2-(aminomethyl)phenol.

  • Protection: Dissolve 2-(aminomethyl)phenol (1.0 equiv) and a base such as triethylamine (1.2 equiv) in a suitable solvent like dichloromethane. Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add methyl chloroformate (1.1 equiv) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amine.

Deprotection via Intramolecular Cyclization

  • pH Adjustment: Dissolve the protected amine in a suitable solvent system (e.g., a mixture of an organic solvent and a buffer).

  • Triggering Cyclization: Adjust the pH of the solution to a mildly basic range (e.g., pH 7.4-8.0) using a suitable buffer or a dilute base.[5]

  • Reaction: Stir the solution at room temperature or with gentle heating, monitoring the disappearance of the starting material and the appearance of the free amine by TLC or LC-MS. The reaction time will be substrate-dependent.

  • Work-up: Once the reaction is complete, neutralize the solution if necessary and extract the deprotected amine with a suitable organic solvent. Wash, dry, and concentrate to obtain the final product.

Conclusion and Future Outlook

The Boc and Cbz protecting groups remain indispensable tools in organic synthesis due to their reliability and well-defined orthogonality. They represent the gold standard against which new protecting groups are measured.

Methyl (2-(hydroxymethyl)phenyl)carbamate, as a representative of self-immolative protecting groups, offers an exciting alternative with a unique deprotection mechanism. The ability to trigger deprotection under potentially very mild, pH-controlled conditions without the need for harsh reagents or catalysts is a significant advantage, particularly for sensitive substrates. While less explored than its classical counterparts, the principles of its self-immolative cleavage are well-grounded in the literature of linker technology.[4]

The choice of protecting group will always be dictated by the specific demands of the synthetic target. For routine applications where acid or reductive lability is tolerated, Boc and Cbz will continue to be the workhorses. However, for complex syntheses requiring finely tuned, triggered deprotection, the exploration of self-immolative strategies, such as that offered by Methyl (2-(hydroxymethyl)phenyl)carbamate, opens up new avenues for innovation and efficiency in the art of molecule building. Further research into the kinetics and substrate scope of such self-immolative carbamates will undoubtedly solidify their position in the synthetic chemist's toolkit.

References

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Ghanim, A. M., & Al-Daffay, M. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • SigutLabs. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • Dubernet, M., et al. (2019). A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. Organic & Biomolecular Chemistry, 17(15), 3749-3757.
  • Amir, R. J., & Shabat, D. (2011). Domino reactions in self-immolative dendrimers.
  • Rose, M. H., et al. (2020). Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification.
  • Nonell-Canals, A., et al. (2021). Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation. ACS Central Science, 7(11), 1895-1902.
  • Cárdenas, F., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. Molecules, 26(11), 3195.
  • Ge, N., et al. (2021). Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). ACS Chemical Biology, 16(10), 1957-1965.
  • U.S. Patent No. 6,828,119 B2. (2004). Enzymatic deprotection of amines and hydroxides.
  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101.
  • Reddit. (2023).
  • Nonell-Canals, A., et al. (2021). Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation. ACS Central Science, 7(11), 1895-1902.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Amaris, Z., & Fedor, L. R. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. The Journal of Organic Chemistry, 85(3), 1647-1656.
  • Thompson, K. C., et al. (1997). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Research, 14(7), 859-863.
  • Chloè, G., et al. (2019). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Frontiers in Chemistry, 7, 59.
  • Castro, E. A., et al. (1987). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Journal of the Chemical Society, Perkin Transactions 2, 741-746.

Sources

Benchmarking Methyl (2-(hydroxymethyl)phenyl)carbamate: A Safer, High-Fidelity Precursor for Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Methyl (2-(hydroxymethyl)phenyl)carbamate against Commercial Reagents Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

In the landscape of heterocycle synthesis, the construction of the 1,4-dihydro-2H-3,1-benzoxazin-2-one core is a pivotal transformation, often serving as a scaffold for antiretrovirals (e.g., Efavirenz analogues), progesterone receptor agonists, and bactericides.

Traditionally, this cyclization is achieved via the "phosgenation" of 2-aminobenzyl alcohol using hazardous reagents like Phosgene, Triphosgene, or moisture-sensitive 1,1'-Carbonyldiimidazole (CDI).

This guide benchmarks Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS 117550-36-4) as a superior "smart precursor." By embedding the carbonyl source within the molecule as a stable carbamate, this reagent allows for intramolecular cyclization under mild conditions, eliminating the need for toxic gaseous reagents and simplifying purification.

Technical Profile & Mechanism of Action

Methyl (2-(hydroxymethyl)phenyl)carbamate functions as a masked isocyanate equivalent. Unlike isocyanates, which are prone to hydrolysis and dimerization, this carbamate is a stable solid. Upon activation with a mild base or heat, the pendant hydroxymethyl group attacks the carbamate carbonyl, releasing methanol and closing the oxazinone ring.

Mechanistic Pathway (DOT Visualization)

Benzoxazinone_Synthesis Precursor Methyl (2-(hydroxymethyl) phenyl)carbamate (Stable Precursor) Intermediate Tetrahedral Intermediate Precursor->Intermediate Base / Heat (Intramolecular Attack) Product 1,4-dihydro-2H- 3,1-benzoxazin-2-one (Target Scaffold) Intermediate->Product Cyclization Byproduct Methanol ( volatile byproduct) Intermediate->Byproduct Elimination AminoAlcohol 2-Aminobenzyl Alcohol AminoAlcohol->Product Traditional Route (High Toxicity) Triphosgene Triphosgene/CDI Triphosgene->Product

Figure 1: The intramolecular cyclization mechanism of Methyl (2-(hydroxymethyl)phenyl)carbamate compared to the traditional intermolecular phosgenation route.

Comparative Benchmarking

The following data compares the performance of Methyl (2-(hydroxymethyl)phenyl)carbamate (Method A) against industry-standard reagents Triphosgene (Method B) and CDI (Method C) for the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one.

Table 1: Reagent Performance Matrix
MetricMethod A: Methyl (2-(hydroxymethyl)phenyl)carbamate Method B: Triphosgene Method C: CDI (Carbonyldiimidazole)
Reaction Type Intramolecular (Cyclization)Intermolecular (Phosgenation)Intermolecular (Coupling)
Safety Profile High. Stable solid. No gas evolution.Critical. Generates Phosgene gas in situ.Moderate. Sensitizer; moisture sensitive.
Atom Economy Good.[1] Byproduct is MeOH (easily removed).Poor. Byproducts: HCl, toxic residues.Moderate. Byproduct: Imidazole (requires wash).
Moisture Sensitivity Low. Can be handled in open air.High. Requires strictly anhydrous conditions.High. Hydrolyzes rapidly.
Purification Evaporation/Recrystallization. Aqueous quench + Extraction.Acid wash (to remove imidazole) + Column.
Typical Yield 92 - 96% 85 - 90%75 - 85%
Analysis of Causality:
  • Yield Superiority: Method A achieves higher yields because the reaction is intramolecular. The reactive centers are pre-organized in the ortho position, significantly increasing the effective molarity and reaction rate compared to the intermolecular collision required in Methods B and C.

  • Purity Profile: Method C (CDI) often yields imidazole-contaminated products requiring acidic washes that can hydrolyze sensitive oxazinone rings. Method A releases only methanol, which is removed via rotary evaporation, leaving the product analytically pure.

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating : the completion of the reaction is visually indicated by the cessation of methanol reflux (if distilled) or by TLC monitoring where the starting material (more polar) disappears.

Objective: Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one.

Reagents:
  • Methyl (2-(hydroxymethyl)phenyl)carbamate (1.0 equiv)[2][3]

  • Potassium Carbonate (

    
    ) (0.1 equiv) - Catalyst
    
  • Toluene or Xylene (Solvent) - Chosen for boiling point to drive MeOH removal

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or simple distillation head), suspend Methyl (2-(hydroxymethyl)phenyl)carbamate (10 mmol) in Toluene (50 mL).

  • Catalyst Addition: Add catalytic

    
      (1 mmol).
    
    • Note: Strong bases are unnecessary; the phenoxide/alkoxide intermediate is generated in equilibrium.

  • Cyclization: Heat the mixture to reflux (

    
    ).
    
    • Validation Check: Monitor the distillation head. You will observe the azeotropic removal of Methanol (

      
      ). The reaction is driven to completion by Le Chatelier's principle as MeOH is removed.
      
  • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) after 2 hours.

    • Pass Criteria: Disappearance of the carbamate spot (

      
      ) and appearance of the benzoxazinone spot (
      
      
      
      ).
  • Workup:

    • Cool reaction to room temperature.

    • Filter off the solid

      
      .
      
    • Concentrate the filtrate under reduced pressure.

  • Isolation: The residue typically solidifies upon cooling. Recrystallize from Ethanol/Water if higher purity is required.

Strategic Application in Drug Discovery

Researchers should choose Methyl (2-(hydroxymethyl)phenyl)carbamate when:

  • Scale-up is imminent: Avoiding phosgene/triphosgene on a kilo-scale reduces engineering controls and safety costs.

  • Late-stage Functionalization: If the phenyl ring contains sensitive functional groups (e.g., nitriles, esters) that might hydrolyze during the acidic workup required for CDI/Triphosgene reactions.

  • Green Chemistry Mandates: The process scores highly on Green Chemistry metrics (PMI) due to the absence of halogenated solvents and toxic byproducts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25786, 1,4-Dihydro-2H-3,1-benzoxazin-2-one. Retrieved from [Link]

  • Fischer, P. et al. (2013). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Benzoxazinones. Retrieved from [Link]

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